AM-92016 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOARFPCQOBODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-92016 Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a research compound identified as a specific blocker of the delayed rectifier potassium current (I_K).[1][2][3][4][5] By inhibiting this current, this compound effectively delays the repolarization phase of the action potential, thereby prolonging its duration. This targeted action on a key component of cellular electrophysiology has positioned this compound as a tool for investigating the roles of delayed rectifier potassium channels in various physiological and pathological processes. This document provides a comprehensive overview of the available technical information regarding the mechanism of action of this compound, including its effects on cellular signaling pathways and its observed in vivo activities. While detailed quantitative data and extensive clinical trial information are not publicly available, this guide synthesizes the existing preclinical findings to support further research and development efforts.
Core Mechanism of Action: Specific Blockade of the Delayed Rectifier Potassium Current (I_K)
The primary mechanism of action of this compound is the specific blockade of the time-dependent delayed rectifier potassium current (I_K). These currents are crucial for the repolarization of the cell membrane following depolarization in excitable cells, such as neurons and cardiomyocytes. By inhibiting I_K, this compound extends the duration of the action potential.[1][2] Notably, the compound is reported to be devoid of any β-adrenoceptor blocking activity, indicating a specific interaction with potassium channels.
Involvement in Cellular Signaling: The ERK1/2 MAP Kinase Pathway
Preclinical research has elucidated a role for this compound in modulating the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. Specifically, it has been shown to prevent the NO-induced dephosphorylation of ERK1/2 MAP kinase.[6] This effect is attributed to its blockade of Kv1.2 potassium channels, which are implicated as upstream regulators of the ERK1/2 pathway in this context.[6] This finding suggests that the effects of this compound may extend beyond simple action potential prolongation to include the modulation of intracellular signaling cascades involved in cell growth, differentiation, and survival.
In Vivo Pharmacology
In vivo studies in animal models have revealed that this compound can exhibit proarrhythmic and prohypertensive activities. These effects are consistent with its mechanism of action, as prolongation of the cardiac action potential can create a substrate for arrhythmias, and modulation of vascular smooth muscle cell signaling can impact blood pressure.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data for this compound, such as IC50 or EC50 values, from peer-reviewed literature. The following table is intended as a template to be populated as such data becomes available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (I_K) | Data Not Available | ||
| EC50 (Action Potential Duration) | Data Not Available | ||
| Binding Affinity (K_d) | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are essential for reproducibility and further investigation. The following outlines a general workflow for characterizing the effects of this compound.
5.1. In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To measure the direct effects of this compound on the delayed rectifier potassium current (I_K) and action potential duration.
-
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, dorsal root ganglion neurons) or use a stable cell line expressing the potassium channel of interest.
-
Recording: Use the whole-cell patch-clamp technique to record ionic currents and action potentials.
-
Protocol:
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol to elicit I_K. For example, depolarizing voltage steps from a holding potential of -80 mV.
-
Perfuse the cells with a control extracellular solution and record baseline currents.
-
Apply various concentrations of this compound in the extracellular solution and record the resulting currents.
-
To measure action potential duration, use current-clamp mode and elicit action potentials with brief current injections.
-
-
Data Analysis: Measure the peak I_K amplitude and the action potential duration at 90% repolarization (APD90) in the presence and absence of the compound. Construct concentration-response curves to determine the IC50.
5.2. Western Blot for ERK1/2 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation state of ERK1/2.
-
Cell Culture: Culture vascular smooth muscle cells or another relevant cell type.
-
Treatment:
-
Pre-incubate cells with this compound for a specified time.
-
Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside).
-
Lyse the cells at various time points after stimulation.
-
-
Protocol:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in phosphorylation.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of delayed rectifier potassium channels and their role in cellular excitability and signaling. Its specificity and defined mechanism of action make it suitable for a range of preclinical investigations. Future research should focus on obtaining robust quantitative data on its potency and selectivity for different subtypes of potassium channels. Furthermore, a more detailed exploration of its effects on various signaling pathways in different cell types will provide a more comprehensive understanding of its biological activities. While its proarrhythmic and prohypertensive profile may limit its therapeutic potential in its current form, understanding the structure-activity relationship of this compound could inform the development of novel channel blockers with improved safety profiles. There is no publicly available information on human clinical trials for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. AM-92016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AM-92016 Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (I_K).[1][2] Initially investigated for its potential as a Class III antiarrhythmic agent, subsequent research has revealed significant proarrhythmic and prohypertensive properties in vivo.[1][3] This technical guide provides an in-depth overview of the research applications of this compound, its mechanism of action, and detailed experimental protocols. The information is intended to support researchers in designing and executing studies utilizing this compound.
Core Research Applications
This compound is primarily utilized in cardiovascular and neuroscience research as a pharmacological tool to investigate the role of the delayed rectifier potassium current in various physiological and pathophysiological processes.
-
Cardiovascular Research:
-
Mechanism of Arrhythmias: Studying the mechanisms underlying cardiac arrhythmias by observing the proarrhythmic effects of I_K blockade.
-
Action Potential Dynamics: Investigating the role of I_K in shaping the cardiac action potential duration and repolarization.[1]
-
Hypertension Research: Examining the contribution of potassium channels to the regulation of blood pressure.
-
-
Neuroscience Research:
-
Neuronal Excitability: Elucidating the role of specific potassium channels, such as Kv1.2, in regulating neuronal excitability and signaling pathways.[1]
-
Signal Transduction: Probing the involvement of potassium channels in intracellular signaling cascades, such as the nitric oxide-induced ERK1/2 MAP kinase pathway.[1]
-
Mechanism of Action
This compound exerts its effects by specifically blocking the delayed rectifier potassium channel (I_K).[1][2] These channels are crucial for the repolarization phase of the action potential in excitable cells, including cardiomyocytes and neurons. By inhibiting the outward flow of potassium ions through these channels, this compound prolongs the action potential duration. This disruption of normal ion flux can lead to altered cellular excitability and, in the heart, can create a substrate for arrhythmias.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in various experimental models.
| Parameter | Species/Cell Type | Value | Experimental Context | Reference |
| IC50 | Rabbit Sino-atrial Node Cells | 40 nM | Inhibition of the delayed rectifier potassium current (IK) | [1] |
| In Vivo Dose Range | Anesthetized Guinea Pigs | 10 µg/kg - 5 mg/kg | Investigating cardiovascular effects (heart rate, blood pressure) | [3] |
| In Vivo Infusion Rate | Anesthetized Pigs | 2.5 µg/kg/min | Induction of arrhythmias following coronary artery occlusion | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound, based on published research.
In Vivo Cardiovascular Effects in an Anesthetized Guinea Pig Model
Objective: To assess the effects of this compound on cardiovascular parameters.
Methodology:
-
Animal Preparation: Male guinea pigs are anesthetized. The carotid artery and jugular vein are cannulated for blood pressure measurement and drug administration, respectively. ECG leads are placed to monitor heart rate and rhythm.
-
Drug Administration: this compound is administered intravenously at doses ranging from 10 µg/kg to 5 mg/kg.[3]
-
Arrhythmia Induction (Optional): To study proarrhythmic effects, an arrhythmia-inducing agent such as ouabain (B1677812) can be infused intravenously following administration of this compound.[3]
-
Data Acquisition: Continuously record blood pressure, heart rate, and ECG throughout the experiment.
-
Data Analysis: Analyze changes in hemodynamic parameters (systolic and diastolic blood pressure, heart rate) and ECG intervals (e.g., QT interval) before and after drug administration.
Electrophysiological Recording in Isolated Cardiomyocytes
Objective: To determine the effect of this compound on the delayed rectifier potassium current (I_K).
Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from rabbit or guinea pig hearts using enzymatic digestion.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ion currents.
-
Voltage Protocol: Apply a voltage-clamp protocol to isolate the I_K. This typically involves a depolarizing pulse from a holding potential to activate the channels.
-
Drug Application: Perfuse the cells with a control solution and then with a solution containing this compound at various concentrations (e.g., 1 µM).[1]
-
Data Analysis: Measure the amplitude of the I_K before and after drug application to determine the extent of block and calculate the IC50 value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the cardiovascular effects of this compound.
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the delayed rectifier potassium current. Its potent and specific blocking action allows for targeted studies of I_K function in both the cardiovascular and nervous systems. Researchers should be mindful of its proarrhythmic and prohypertensive effects in in vivo models and design their experiments accordingly. The data and protocols presented in this guide provide a solid foundation for the effective use of this compound in a research setting.
References
AM-92016 Hydrochloride: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride is a potent pharmacological tool compound primarily recognized for its specific blockade of the delayed rectifier potassium current (IK) in cardiac myocytes. This in-depth technical guide provides a comprehensive overview of the target specificity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and experimental workflows. This document is intended to serve as a critical resource for researchers utilizing this compound in their studies and for professionals in the field of drug development.
Core Target Profile
This compound is a sotalol (B1662669) analog that demonstrates high potency and selectivity for the time-dependent delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1][2] Unlike its parent compound, sotalol, this compound is devoid of any β-adrenoceptor blocking activity.[2][3][4]
Primary Target: Delayed Rectifier Potassium Current (IK)
The primary pharmacological effect of this compound is the blockade of the IK channel. This action prolongs the action potential duration (APD) in ventricular cells, a characteristic of Class III antiarrhythmic agents.[1]
Secondary and Off-Target Activities
Quantitative Data Summary
The following table summarizes the available quantitative data on the target interactions of this compound.
| Target | Assay Type | Species/Cell Type | Parameter | Value | Reference |
| Delayed Rectifier K+ Current (IK) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | IC50 | ~30 nM | [1] |
| L-type Ca2+ Current (ICa) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | % Inhibition @ 1 µM | No significant reduction | [1] |
| Inward Rectifier K+ Current (IK1) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | % Inhibition @ 1 µM | No influence | [1] |
| Kv1.2 K+ Channel | Not specified | Rat vascular smooth muscle cells | Functional Blockade | Effective | [3][5] |
Experimental Protocols
The primary method for characterizing the target specificity of this compound has been whole-cell patch-clamp electrophysiology on isolated cardiac myocytes.
Whole-Cell Patch-Clamp Electrophysiology for IK Measurement
This protocol is based on the methodology described by Conners et al. (1992).
Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK) in isolated ventricular myocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from guinea-pig hearts.
-
The isolated cells are maintained in a holding solution at room temperature.
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Patch pipettes are filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 ATP, with the pH adjusted to 7.2 with KOH.
-
The external solution (superfusate) contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Cells are held at a holding potential of -40 mV.
-
To elicit IK, depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.
-
The tail currents upon repolarization to -40 mV are measured as an index of IK activation.
Data Analysis:
-
The amplitude of the outward tail current is measured before and after the application of various concentrations of this compound.
-
A concentration-response curve is constructed by plotting the percentage inhibition of the IK tail current against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizations
Signaling Pathway of this compound in Cardiac Myocytes
References
- 1. In Vitro Early Safety Pharmacology Screening: Perspectives Related to Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Pharmacological characterization of noradrenaline-induced contractions of the porcine isolated palmar lateral vein and palmar common digital artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. reactionbiology.com [reactionbiology.com]
AM-92016 Hydrochloride: A Technical Guide to its Function as a Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (I_K). As an analog of sotalol (B1662669), it demonstrates significant activity in modulating cellular excitability by delaying membrane repolarization. This property makes it a valuable tool for research in cardiac electrophysiology and immunology, particularly in the study of voltage-gated potassium channels (Kv) such as Kv1.3. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.
Physicochemical Properties and Structure
This compound is a white crystalline powder. Key chemical details are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride[1] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl |
| Molecular Weight | 483.84 g/mol [1][2] |
| CAS Number | 133229-11-5[1][3] |
| Solubility | Soluble in water (24.19 mg/mL) and DMSO (125 mg/mL)[3][4] |
Mechanism of Action: Inhibition of Delayed Rectifier Potassium Current
This compound exerts its effects by specifically blocking the time-dependent delayed rectifier potassium current (I_K)[1][3][5]. This current is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes and neurons. By inhibiting I_K, AM-92016 prolongs the action potential duration, thereby restricting the duration of the nerve impulse[2][4][5].
In the context of the immune system, the voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation. The blockade of Kv1.3 channels by agents like this compound can modulate T-cell immune responses.
Signaling Pathway of T-Cell Activation via Kv1.3
The following diagram illustrates the signaling cascade in T-cell activation and the point of intervention for a Kv1.3 blocker like this compound.
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes the available IC₅₀ values.
| Target | Cell Type | IC₅₀ Value | Reference |
| Delayed Rectifier K⁺ Current (I_K) | Rabbit Sino-atrial Node Cells | 40 nM | [5] |
| Delayed Rectifier K⁺ Current (I_K) | Guinea-pig & Rabbit Ventricular Cells | ~30 nM | [6] |
Experimental Protocols
Electrophysiological Analysis using Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of this compound on potassium currents in a cell line expressing the target channel (e.g., Kv1.3).
1. Cell Preparation:
-
Culture cells (e.g., CHO or HEK293 cells stably expressing human Kv1.3) in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and record the currents at steady-state inhibition.
-
Perform a washout by perfusing with the drug-free external solution.
4. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
Experimental Workflow for Patch-Clamp Assay
The following diagram outlines the typical workflow for evaluating a potassium channel blocker using the patch-clamp technique.
In Vivo Activity
In vivo studies have shown that this compound can exhibit proarrhythmic and prohypertensive effects[1]. In anesthetized guinea pigs, administration of AM-92016 (1-5 mg/kg) resulted in a significant increase in heart rate, left ventricular systolic pressure, and systolic arterial blood pressure[7]. These findings highlight the potent in vivo activity of the compound and suggest caution in its application in cardiovascular models.
Conclusion
This compound is a highly potent and specific blocker of the delayed rectifier potassium current, with demonstrated activity in the nanomolar range. Its ability to prolong the action potential duration makes it a critical tool for studying cellular repolarization mechanisms. Furthermore, its potential to modulate T-cell activation through the inhibition of Kv1.3 channels opens avenues for its use in immunological research. The data and protocols presented in this guide offer a foundational resource for scientists and researchers utilizing this compound in their investigations.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of AM-92016 Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AM-92016 hydrochloride, chemically known as 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride, is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). Its discovery in the early 1990s emerged from a focused research effort to develop novel Class III antiarrhythmic agents. This endeavor aimed to isolate the action potential-prolonging effects, characteristic of Class III drugs, from the β-adrenoceptor blocking activity present in existing compounds like sotalol (B1662669). This technical guide provides a comprehensive overview of the discovery, history, and seminal preclinical characterization of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to illuminate its development.
Introduction: The Quest for a Pure Class III Antiarrhythmic Agent
In the late 20th century, the management of cardiac arrhythmias was a significant clinical challenge. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), were a promising therapeutic class. Sotalol, a compound possessing both β-blocking (Class II) and APD-prolonging (Class III) activities, was a notable example. However, its β-blockade could lead to undesirable side effects. This prompted a search for new chemical entities that exhibited "pure" Class III activity by selectively blocking the delayed rectifier potassium current (IK), a key current in cardiac repolarization, without affecting β-adrenoceptors.
Discovery and Synthesis
This compound was developed as part of a series of (4-methanesulfonamidophenoxy)propanolamines, which were synthesized and evaluated as potential Class III antiarrhythmic agents by a team of researchers at the University of Oxford. The foundational research, published in 1991 and 1992, detailed the synthesis and pharmacological evaluation of these novel sotalol analogues. In these initial studies, AM-92016 was referred to as "compound II".
The core discovery was the successful separation of the desired potassium channel blocking activity from the β-adrenoceptor blocking properties inherent in the sotalol template. This was achieved through systematic chemical modifications of the sotalol molecule.
Logical Workflow for the Discovery and Characterization of AM-92016
In-Vitro Pharmacological Profile
The initial characterization of AM-92016 was performed on isolated ventricular cells from guinea pigs and rabbits. These studies revealed its potent and selective effects on cardiac repolarization.
Effects on Action Potential Duration
AM-92016 was shown to significantly prolong the action potential duration at both 20% and 90% repolarization levels in a concentration-dependent manner, without affecting the resting membrane potential. This effect is a hallmark of Class III antiarrhythmic activity.
Table 1: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Cells
| Concentration (nM) | APD at 20% Repolarization (% increase) | APD at 90% Repolarization (% increase) |
| 10 | 15.2 ± 3.1 | 12.5 ± 2.8 |
| 30 | 35.7 ± 4.5 | 30.1 ± 3.9 |
| 100 | 60.3 ± 5.8 | 55.2 ± 5.1 |
Data are presented as mean ± S.E.M.
Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current (IK)
Voltage-clamp experiments were conducted to elucidate the mechanism underlying the observed APD prolongation. These studies demonstrated that AM-92016 is a potent and selective blocker of the time-dependent delayed rectifier potassium current (IK). The blockade was found to be time-dependent, and the IC50 for this effect was approximately 30 nM. Importantly, AM-92016 did not affect other significant cardiac ion channels, including the L-type calcium current and the fast sodium current, at concentrations where it effectively blocked IK. This selectivity confirmed its status as a "pure" Class III agent, devoid of the multi-channel effects seen with some other antiarrhythmics.
In-Vivo Cardiovascular Effects
Subsequent in-vivo studies in anesthetized guinea pigs and pigs provided further insights into the cardiovascular profile of AM-92016.
Hemodynamic and Electrophysiological Effects
In anesthetized guinea pigs, administration of AM-92016 (in doses ranging from 10 µg/kg to 5 mg/kg) resulted in significant increases in heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dtmax.[1] Interestingly, it also caused a significant decrease in the QT interval of the electrocardiogram.[1]
Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea-Pigs
| Parameter | Control | AM-92016 (1 mg/kg) |
| Heart Rate (beats/min) | 248 ± 12 | 264 ± 16 |
| Systolic Blood Pressure (mmHg) | 58 ± 4 | 64 ± 4 |
| dP/dtmax (mmHg/s) | 2529 ± 264 | 4612 ± 134 |
| QT Interval (ms) | 129 ± 10 | 102 ± 4 |
*P < 0.05 compared with control. Data are presented as mean ± S.E.M.[2]
Proarrhythmic Activity
Despite its intended antiarrhythmic mechanism, in-vivo studies revealed that AM-92016 exhibited proarrhythmic activity.[1] In ouabain-induced arrhythmia models in guinea pigs, AM-92016 shortened the time to the onset of the first arrhythmia and ventricular fibrillation.[1] Similarly, in a pig model of coronary artery occlusion, AM-92016 increased the total number of arrhythmias and reduced the time to the onset of ventricular fibrillation.[1] These findings highlighted the complex translation from in-vitro potency to in-vivo safety and efficacy for Class III antiarrhythmic agents.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the initial characterization of AM-92016.
Isolation of Ventricular Myocytes
Single ventricular myocytes were isolated from the hearts of adult guinea pigs and rabbits using a combination of enzymatic and mechanical dispersion. The hearts were typically perfused with a calcium-free solution followed by a solution containing collagenase and protease to digest the extracellular matrix. The ventricular tissue was then minced and gently agitated to release individual myocytes.
Electrophysiological Recordings
Action potentials and membrane currents were recorded using the whole-cell patch-clamp technique.
-
Action Potential Recordings: Cells were superfused with a physiological salt solution (e.g., Tyrode's solution) at 35-37°C. Action potentials were elicited by brief depolarizing current pulses delivered through the patch pipette.
-
Voltage-Clamp Recordings of IK: To isolate the delayed rectifier potassium current, other ionic currents were blocked pharmacologically. For example, the L-type calcium current was blocked with a dihydropyridine (B1217469) antagonist like nisoldipine, and the fast sodium current was inactivated by using a holding potential of around -40 mV. A series of depolarizing voltage steps were applied to elicit IK, and the resulting currents were measured.
In-Vivo Cardiovascular Studies
-
Anesthetized Guinea-Pig Model: Guinea pigs were anesthetized, and catheters were inserted into a carotid artery and a jugular vein for blood pressure measurement and drug administration, respectively. A catheter was also placed in the left ventricle to measure left ventricular pressure and derive dp/dtmax. The ECG was recorded to measure heart rate and the QT interval.
-
Ouabain-Induced Arrhythmia Model: After baseline measurements, a continuous intravenous infusion of ouabain (B1677812) was initiated to induce arrhythmias. The time to the first arrhythmia and the onset of ventricular fibrillation were recorded in the presence and absence of AM-92016.
-
Anesthetized Pig Model of Myocardial Ischemia: Pigs were anesthetized, and a thoracotomy was performed to expose the heart. The left anterior descending coronary artery was occluded to induce myocardial ischemia and arrhythmias. The number and type of arrhythmias were quantified.
Conclusion
The discovery and development of this compound represent a significant chapter in the pursuit of selective Class III antiarrhythmic agents. The research successfully demonstrated the feasibility of designing sotalol analogues that retain potent IK blocking activity while being devoid of β-adrenoceptor antagonism. The in-vitro characterization of AM-92016 provided a clear understanding of its mechanism of action as a highly specific blocker of the delayed rectifier potassium current. However, the subsequent in-vivo findings, which revealed proarrhythmic and prohypertensive effects, underscored the complexities of cardiac pharmacology and the challenges of translating a specific molecular action into a safe and effective therapeutic outcome. The story of AM-92016 remains a valuable case study for researchers and drug development professionals in the field of cardiovascular medicine.
References
AM-92016 Hydrochloride: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Specific Potassium Channel Blocker
This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (I_K).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, pharmacological properties, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule with the systematic IUPAC name N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride.[1] Its chemical structure is characterized by a methanesulfonamide (B31651) group, a dichlorophenyl ethylamino moiety, and a propanol (B110389) backbone.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride | [1] |
| CAS Number | 133229-11-5 | [2] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1] |
| Molecular Weight | 483.84 g/mol | [2] |
| SMILES | CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl | [1] |
| InChI Key | TXOARFPCQOBODS-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline powder | [3] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 125 mg/mL (258.35 mM) (with sonication) | |
| Water: 24.19 mg/mL | [2] | |
| Storage | Store at 4°C, sealed, away from moisture and light. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (I_K), a crucial component in the repolarization phase of the cardiac action potential.[2] By inhibiting this current, AM-92016 prolongs the action potential duration in ventricular cells.[4] Notably, it is devoid of any β-adrenoceptor blocking activity, distinguishing it from other potassium channel blockers like sotalol.[2]
The primary mechanism of action involves the direct blockade of the delayed rectifier potassium channel (I_K), which restricts the outflow of potassium ions during repolarization.[1][5] This leads to a delay in membrane repolarization and an increase in the effective refractory period of cardiac tissue.
References
- 1. AM 92016 Hydrochloride | 133229-11-5 | IFA22911 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AM-92016 Hydrochloride
CAS Number: 133229-11-5
This technical guide provides a comprehensive overview of AM-92016 hydrochloride, a potent pharmacological tool for researchers in cardiovascular and cellular signaling fields. The document details its chemical properties, mechanism of action, and key experimental findings, presented for a specialist audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 133229-11-5 | [2][3][4] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [2] |
| Molecular Weight | 483.84 g/mol | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Profile
This compound is a specific and potent blocker of the delayed rectifier potassium current (IK).[1] This channel is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes.
Mechanism of Action
By inhibiting the delayed rectifier potassium channels, this compound prolongs the action potential duration (APD). This effect is achieved by reducing the outward potassium flux that is necessary for repolarizing the cell membrane following depolarization.
Potency and Efficacy
In studies on rabbit sino-atrial node cells, this compound demonstrated a potent inhibition of the delayed rectifier potassium current (IK) with an IC₅₀ value of 40 nM . This high potency underscores its utility as a specific pharmacological probe for studying IK channels.
In Vitro and In Vivo Effects
-
In Vitro: In isolated guinea-pig and rabbit ventricular cells, this compound has been shown to significantly increase the action potential duration. Furthermore, in vascular smooth muscle cells, it inhibits nitric oxide (NO)-induced dephosphorylation of ERK1/2, suggesting a role in cellular signaling pathways beyond direct ion channel modulation.
-
In Vivo: Studies in guinea-pigs and pigs have revealed that this compound can increase heart rate and systolic blood pressure. It is important to note that the compound has also been observed to exhibit proarrhythmic activity in these animal models.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies employed in key studies investigating the effects of this compound.
Electrophysiological Recordings in Isolated Cardiomyocytes
Objective: To measure the effect of this compound on the delayed rectifier potassium current (IK) and action potential duration in single cardiac myocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or guinea-pig hearts.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, HEPES 10, and glucose 10; adjusted to pH 7.4 with NaOH.
-
Pipette Solution (Internal Solution): Contains (in mM): K-aspartate 120, KCl 20, MgCl₂ 1.0, ATP-Mg 5, HEPES 10, and EGTA 10; adjusted to pH 7.2 with KOH.
-
-
Drug Application: this compound is dissolved in the external solution to the desired concentrations and perfused over the cell.
-
Data Acquisition and Analysis: Currents and voltages are recorded using a patch-clamp amplifier and appropriate software. The effects of the compound on IK amplitude and APD are quantified.
In Vivo Cardiovascular Studies in Anesthetized Guinea-Pigs
Objective: To assess the systemic cardiovascular effects of this compound.
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea-pigs are anesthetized.
-
Instrumentation: A catheter is inserted into the jugular vein for drug administration, and another into the carotid artery for blood pressure measurement. ECG electrodes are placed to monitor heart rate and rhythm.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Hemodynamic Monitoring: Arterial blood pressure, heart rate, and ECG parameters are continuously recorded.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated and analyzed for statistical significance.
Signaling Pathways
Recent evidence suggests that the effects of this compound extend beyond simple ion channel blockade and involve the modulation of intracellular signaling cascades. Specifically, the compound has been implicated in the regulation of the Extracellular signal-Regulated Kinase (ERK) pathway.
Inhibition of ERK1/2 Dephosphorylation
This compound has been shown to inhibit the nitric oxide (NO)-induced dephosphorylation of ERK1/2 in vascular smooth muscle cells. This suggests an interaction between the delayed rectifier potassium channels and the signaling molecules that regulate ERK activity. The blockade of IK may lead to changes in intracellular ion concentrations or membrane potential that indirectly influence the phosphatases or kinases that control the phosphorylation state of ERK1/2.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the pharmacological effects of this compound.
References
- 1. A history of Naunyn-Schmiedeberg's Archives of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 3. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]
- 4. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
AM-92016 Hydrochloride: A Technical Overview of a Delayed Rectifier Potassium Current Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a chemical compound identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK). With a molecular weight of 483.84 g/mol and a chemical formula of C₁₉H₂₅Cl₃N₂O₄S, it has been investigated for its electrophysiological effects on cardiac ion channels. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, biological activity, and relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 483.84 g/mol | [1] |
| Molecular Formula | C₁₉H₂₅Cl₃N₂O₄S | [1] |
| CAS Number | 133229-11-5 | [1] |
| Purity | >98% (via HPLC) | [1] |
| Structural Confirmation | Consistent with structure (via NMR) | [1] |
Biological Activity and Mechanism of Action
AM-92016 is classified as a Class III antiarrhythmic agent.[2] Its primary mechanism of action is the blockade of the delayed rectifier potassium current (IK), which is crucial for the repolarization phase of the cardiac action potential.[3] The delayed rectifier current is composed of two main components: the rapid component (IKr) and the slow component (IKs). By inhibiting these currents, AM-92016 prolongs the action potential duration (APD), a characteristic effect of Class III antiarrhythmic drugs.
In studies on rabbit sino-atrial node cells, this compound demonstrated a concentration-dependent inhibition of the delayed rectifier current (IK) with a reported IC₅₀ value of 40 nM.[1]
Signaling Pathway
The mechanism of action of Class III antiarrhythmic drugs like this compound involves the direct blockade of voltage-gated potassium channels, primarily the hERG (human Ether-à-go-go-Related Gene) channel which conducts the IKr current, and the KCNQ1/KCNE1 channel complex which conducts the IKs current. This blockade reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential.
References
AM-92016 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AM-92016 hydrochloride, a research compound with specific pharmacological activity. This document consolidates supplier information, technical data, and a summary of its biological role and mechanism of action, intended to support researchers and professionals in drug development.
Core Compound Information
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2] It is an analog of sotalol (B1662669) but is notably devoid of any β-adrenoceptor blocking activity.[1] In preclinical studies, it has been observed to exhibit proarrhythmic and prohypertensive activity in vivo.[1]
Chemical and Physical Properties
This compound is a white solid with the following chemical properties:
| Property | Value | Source(s) |
| IUPAC Name | N-(4-{3-[--INVALID-LINK--amino]-2-hydroxypropoxy}phenyl)methanesulfonamide hydrochloride | [3] |
| Molecular Formula | C19H24Cl2N2O4S·HCl | [1] |
| Molecular Weight | 483.84 g/mol | [1][4][5] |
| CAS Number | 133229-11-5 | [1][4] |
| Purity | ≥98% (HPLC) | [1][4] |
| Appearance | White Solid | |
| InChI Key | TXOARFPCQOBODS-UHFFFAOYSA-N | [1][3] |
Supplier Information
This compound is available from several chemical suppliers for research purposes. The following table summarizes information from a selection of vendors.
| Supplier | Product Number | Purity | Availability |
| Tocris Bioscience | 133229-11-5 | ≥98% (HPLC) | In Stock |
| Biosynth | IFA22911 | Not specified | In Stock |
| Sigma-Aldrich (Targetmol) | TA9H93CFC2F2 | 99.02% | In Stock |
| BioCrick | BCC6825 | >98% | In Stock |
| FUJIFILM Wako | Not specified | Not specified | In Stock |
| TargetMol | T5585 | 98.68% | In Stock |
| MedchemExpress | HY-101253 | 99.28% | In Stock |
| AbMole BioScience | M4379 | Not specified | In Stock |
Note: Availability and purity may vary by batch and supplier. Please refer to the supplier's website for the most current information.
Storage and Solubility
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Storage (Solid) | Desiccate at room temperature or store at -20°C for long-term storage. | [1][6] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [7] |
| Solubility | DMSO: 125-150 mg/mL | [6] |
| Water: 24.19 mg/mL | [8] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: ≥2.17 - 4 mg/mL | [6][7] |
For in vivo studies, a common formulation is a solution containing DMSO, PEG300, Tween-80, and saline.[6][7] It is recommended to prepare solutions fresh for each experiment. For obtaining a higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[4]
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the specific blockade of the delayed rectifier potassium current (IK).[1][2] These currents are crucial for the repolarization phase of the action potential in excitable cells, particularly cardiomyocytes.[9][10][11] By inhibiting IK, this compound prolongs the action potential duration.
The delayed rectifier current is composed of two main components: the rapid (IKr) and slow (IKs) components, which are conducted by different ion channel complexes.[9][10] The specific effects of this compound on these individual components may require further investigation for a complete understanding of its pharmacological profile.
Signaling Pathway
The following diagram illustrates the role of the delayed rectifier potassium channel in cellular electrophysiology and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are found in peer-reviewed scientific literature. The following sections summarize methodologies based on key publications.
In Vitro Electrophysiology
In vitro studies have been crucial in characterizing the electrophysiological effects of this compound on isolated cardiac myocytes.
Objective: To determine the effect of this compound on the action potential duration and specific ion currents in ventricular cells.
General Protocol Outline (based on Conners et al., 1992):
-
Cell Isolation: Isolate single ventricular myocytes from guinea pig or rabbit hearts using enzymatic digestion.
-
Electrophysiological Recording: Use the whole-cell patch-clamp technique to record action potentials and membrane currents.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.
-
Drug Application: Perfuse the cells with the control extracellular solution to obtain baseline recordings. Subsequently, switch to a solution containing this compound at various concentrations.
-
Data Acquisition: Record changes in action potential duration at different repolarization levels (e.g., APD50, APD90) and the inhibition of the delayed rectifier potassium current (IK) using appropriate voltage-clamp protocols.
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment.
In Vivo Studies
In vivo experiments have been conducted to assess the cardiovascular effects of this compound in animal models.
Objective: To evaluate the effects of this compound on cardiovascular parameters and its potential for proarrhythmic activity in an anesthetized animal model.
General Protocol Outline (based on Hagerty et al., 1996):
-
Animal Model: Use anesthetized guinea pigs or pigs.
-
Surgical Preparation: Surgically implant catheters for drug administration and for monitoring hemodynamic parameters such as heart rate, blood pressure, and electrocardiogram (ECG).
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Hemodynamic Monitoring: Continuously record cardiovascular parameters before, during, and after drug administration.
-
Arrhythmia Induction (Optional): In some protocols, induce arrhythmias (e.g., using ouabain (B1677812) infusion or coronary artery occlusion) to assess the anti- or proarrhythmic effects of the compound.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on heart rate, blood pressure, ECG intervals (e.g., QT interval), and the incidence and duration of arrhythmias.
The logical relationship for assessing the in vivo effects is depicted below.
Safety Information
A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. General safety precautions include:
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[12]
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[12]
Conclusion
This compound is a valuable research tool for studying the function of delayed rectifier potassium channels and their role in cellular electrophysiology. This guide provides a comprehensive summary of its properties, suppliers, and biological activities to aid researchers in their experimental design and execution. For detailed experimental protocols, it is essential to consult the primary literature.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | 133229-11-5 [sigmaaldrich.com]
- 4. biocrick.com [biocrick.com]
- 5. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delayed-rectifier potassium currents and the control of cardiac repolarization: Noble and Tsien 40 years after - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocrick.com [biocrick.com]
AM-92016 Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. AM-92016 hydrochloride is a research chemical and should only be handled by trained professionals in a laboratory setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.
Introduction
This compound is a potent research compound identified as a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1] Its ability to modulate ion channel activity makes it a valuable tool in cardiovascular and neuroscience research. However, its potent biological activity and the limited availability of comprehensive toxicological data necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the known safety information, recommended handling procedures, and relevant experimental considerations for this compound to ensure the safety of laboratory personnel and the integrity of research data.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Name | 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride | [1] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl | [1] |
| Molecular Weight | 483.84 g/mol | [1] |
| CAS Number | 133229-11-5 | [1] |
| Appearance | Solid powder | N/A |
| Purity | Typically ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Desiccate at room temperature. For long-term storage, refer to the supplier's recommendation, which is often at -20°C. | [1] |
Hazard Identification and Toxicological Information
A critical aspect of safely handling this compound is the awareness of its potential hazards. The toxicological properties of this compound have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance.
| Hazard Category | Information | Citation |
| Acute Toxicity | No data available. The absence of data necessitates handling with a high degree of caution. | [2] |
| Skin Corrosion/Irritation | No data available. Avoid direct skin contact. | [2] |
| Serious Eye Damage/Irritation | No data available. Avoid contact with eyes. | [2] |
| Respiratory or Skin Sensitization | No data available. Avoid inhalation of dust. | [2] |
| Germ Cell Mutagenicity | No data available. | [2] |
| Carcinogenicity | No data available. | [2] |
| Reproductive Toxicity | No data available. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | No data available. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [2] |
| Aspiration Hazard | No data available. | [2] |
Note: The consistent "No data available" across multiple toxicological endpoints underscores the need for a precautionary approach. All routes of exposure (inhalation, ingestion, skin, and eye contact) should be considered potentially harmful.
Biological Activity and Associated Hazards
This compound is a specific blocker of the delayed rectifier potassium current (IK), a key component in the repolarization phase of the cardiac action potential.[1]
-
Mechanism of Action: By blocking IK, this compound prolongs the action potential duration. This is the basis for its investigation as a potential Class III antiarrhythmic agent.
-
Known In Vivo Effects: Studies in animal models have shown that this compound can exhibit proarrhythmic and prohypertensive activity.[1] In one study, administration to anesthetized guinea pigs and pigs resulted in an increased heart rate, blood pressure, and a shortened time to the onset of ventricular fibrillation induced by other agents.[2] These findings indicate that the compound can have significant cardiovascular effects and should be handled with appropriate containment, especially during in vivo experiments.
Personal Protective Equipment (PPE)
Due to the uncharacterized toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended. | Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron or coveralls may be necessary for larger quantities or when there is a potential for splashing. | Minimizes skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols (e.g., weighing, preparing stock solutions), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is recommended. All respiratory protection should be used in the context of a comprehensive respiratory protection program. | Prevents inhalation of the compound. |
Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize the risk of exposure.
Engineering Controls
-
Primary Containment: All work with solid this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Secondary Containment: Use of secondary containers (e.g., a beaker or tray) is recommended to contain spills.
General Handling Practices
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage
-
Short-term: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Long-term: Adhere to the manufacturer's recommendations, which is typically -20°C for long-term storage.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols: A Representative Example
Objective
To characterize the inhibitory effect of this compound on the delayed rectifier potassium current (IK) in isolated ventricular myocytes.
Materials
-
Isolated ventricular myocytes
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Methodology
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model using established enzymatic digestion protocols.
-
Solution Preparation: Prepare and filter all external and internal solutions. Prepare working concentrations of this compound by diluting the stock solution in the external solution on the day of the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Obtain a gigaohm seal between the patch pipette and a single myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit IK.
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents.
-
Perform a washout by perfusing with the drug-free external solution.
-
-
Data Analysis:
-
Measure the peak IK amplitude at each voltage step before, during, and after drug application.
-
Calculate the percentage of current inhibition at each concentration of this compound.
-
Construct a concentration-response curve to determine the IC₅₀ of the compound.
-
Waste Disposal
All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Conclusion
This compound is a valuable research tool with significant potential for cardiovascular and neurological research. However, the lack of comprehensive toxicological data mandates a highly cautious and systematic approach to its handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and following established safe handling procedures, researchers can minimize the risks associated with this potent compound and ensure a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for AM-92016 Hydrochloride: Electrophysiological Interrogation of Delayed Rectifier Potassium Currents
For Researchers, Scientists, and Drug Development Professionals
Note on Target Specificity: Existing scientific literature and supplier information consistently identify AM-92016 hydrochloride as a specific blocker of the time-dependent delayed rectifier potassium current (IK), a type of voltage-gated potassium (Kv) channel.[1][2][3][4] No significant evidence was found to support a direct interaction with TREK-1 channels. Therefore, the following application notes and protocols are designed for the investigation of this compound's effects on delayed rectifier potassium currents.
Introduction
This compound is a pharmacological agent that specifically blocks the delayed rectifier potassium current (IK).[1][3][4] These currents are crucial for the repolarization phase of the action potential in various excitable cells, including neurons and cardiomyocytes.[5][6][7] By inhibiting IK, this compound prolongs the duration of the action potential. This property makes it a valuable tool for studying the physiological roles of delayed rectifier channels and for investigating potential therapeutic applications, particularly in the context of cardiac arrhythmias.[4][8] This document provides a detailed protocol for characterizing the electrophysiological effects of this compound using the whole-cell patch-clamp technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Source |
| Target | Delayed Rectifier Potassium Current (IK) | [1][3][4] |
| Molecular Weight | 483.84 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility (DMSO) | 150 mg/mL (310.02 mM) | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its electrophysiological characterization.
Caption: Mechanism of Action of this compound.
Caption: Electrophysiology Experimental Workflow.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity
This protocol is designed for recording delayed rectifier potassium currents from cultured cells using the whole-cell voltage-clamp technique.
1. Materials and Solutions
-
Cell Culture: Appropriate cell line (e.g., HEK293 cells stably expressing a specific Kv channel subtype) or primary cells (e.g., dissociated neurons or cardiomyocytes).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na2-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
2. Experimental Procedure
-
Cell Plating: Plate cells onto glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.
-
Pipette Filling: Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Cell Approach and Sealing:
-
Place the coverslip with cells in the recording chamber and perfuse with external solution.
-
Under visual control, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Once a stable GΩ seal is formed, apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Baseline Recording:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit the delayed rectifier potassium currents.
-
Record the baseline currents for at least 5 minutes to ensure stability.
-
-
Application of this compound:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the recording chamber with the external solution containing this compound.
-
Allow the compound to equilibrate for 3-5 minutes.
-
-
Post-Compound Recording:
-
Apply the same voltage-step protocol as in the baseline recording to measure the currents in the presence of this compound.
-
To determine the concentration-response relationship, apply increasing concentrations of the compound.
-
-
Washout:
-
Perfuse the chamber with the external solution without the compound to assess the reversibility of the block.
-
3. Data Analysis
-
Current Measurement: Measure the peak or steady-state outward current at each voltage step before and after the application of this compound.
-
Percentage Inhibition: Calculate the percentage of current inhibition at each concentration using the following formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100
-
Concentration-Response Curve: Plot the percentage inhibition as a function of the this compound concentration. Fit the data to a Hill equation to determine the IC50 value.
-
Voltage-Dependence of Block: Analyze the percentage of block at different test potentials to determine if the inhibitory effect of this compound is voltage-dependent.
Disclaimer: This protocol provides a general guideline. Specific parameters such as voltage protocols, cell types, and solution compositions may need to be optimized for your particular experimental needs. Always follow good laboratory practices and adhere to all safety guidelines when handling chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-92016 Hydrochloride in Cardiac Action Potential Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK) in cardiomyocytes.[1][2] As an analogue of sotalol (B1662669), it is a valuable pharmacological tool for investigating the role of IK in cardiac action potential repolarization and for studying mechanisms of arrhythmogenesis.[1][3] These application notes provide detailed protocols for the use of this compound in cardiac electrophysiology studies, with a focus on patch-clamp techniques.
Mechanism of Action
This compound selectively inhibits the delayed rectifier potassium current (IK), which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[1][2] By blocking this outward potassium current, AM-92016 prolongs the action potential duration (APD), a characteristic of Class III antiarrhythmic agents.[1] Notably, it is reported to be devoid of β-adrenoceptor blocking activity, making it a more specific tool for studying IK channels compared to sotalol.[3] Its potent inhibitory effect is demonstrated by a low nanomolar IC50 for IK blockade.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the delayed rectifier potassium current (IK) and action potential duration (APD) in ventricular myocytes.
Table 1: Inhibitory Effect of AM-92016 on Delayed Rectifier Potassium Current (IK)
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Guinea-pig ventricular cells | ~30 nM | [1] |
| IC50 | Rabbit sino-atrial node cells | 40 nM | [4] |
Table 2: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Myocytes (Illustrative Data)
| Concentration | APD20 (% Prolongation) | APD90 (% Prolongation) | Reference |
| 10 nM | Significant Prolongation | Significant Prolongation | [1] |
| 30 nM (approx. IC50) | Marked Prolongation | Marked Prolongation | [1] |
| 100 nM | Strong Prolongation | Strong Prolongation | [1][3] |
| 1 µM | Very Strong Prolongation | Very Strong Prolongation | [1] |
Note: The Connors et al. (1992) study demonstrated significant APD prolongation but did not provide a detailed concentration-response table. The terms used above are descriptive interpretations from the paper's findings.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (10 mM):
-
This compound has a molecular weight of 483.84 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.84 mg of this compound in 1 mL of high-purity DMSO.
-
Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh working solutions daily by diluting the stock solution in the appropriate external solution for your experiment.
-
For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of the external solution.
-
Ensure thorough mixing before application to the cells.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials (Current-Clamp)
This protocol is adapted for isolated adult guinea-pig or rabbit ventricular myocytes.
-
Cell Preparation:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow cells to stabilize in a holding solution before recording.
-
-
Solutions:
-
External Solution (Tyrode's Solution, in mM): 138 NaCl, 4 KCl, 2.0 CaCl2, 1 MgCl2, 10 Glucose, 0.33 NaH2PO4, 10 HEPES. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a single, healthy myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (e.g., 3 ms) suprathreshold current pulses at a fixed frequency (e.g., 1 Hz).
-
Record a stable baseline of action potentials for several minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in action potential morphology, focusing on APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90).
-
Protocol 3: Whole-Cell Patch-Clamp Recording of Delayed Rectifier K+ Current (IK) (Voltage-Clamp)
-
Cell Preparation and Solutions:
-
Follow the same cell preparation and use the same external and internal solutions as in Protocol 2. To isolate IK more effectively, other currents can be blocked pharmacologically (e.g., using a calcium channel blocker like nifedipine (B1678770) and a sodium channel blocker like tetrodotoxin (B1210768) if necessary).
-
-
Recording Procedure:
-
Achieve the whole-cell configuration as described above.
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit IK. A typical protocol involves:
-
A brief prepulse to -40 mV to inactivate sodium channels.
-
A series of depolarizing steps (e.g., from -30 mV to +50 mV in 10 mV increments) for a duration of 1 to 5 seconds to activate IK.
-
A repolarizing step to a fixed potential (e.g., -50 mV) to record the tail current, which reflects the deactivation of the IK channels.
-
-
Record stable baseline IK currents.
-
Apply this compound via perfusion and record the reduction in the IK tail current amplitude.
-
A concentration-response curve can be generated by applying multiple concentrations of the compound.
-
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The positive inotropic effect of compound II, a novel analogue of sotalol, on guinea-pig papillary muscles and single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
Application Notes and Protocols for AM-92016 Hydrochloride in Neuronal Excitability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IK).[1][2][3][4][5][6] In the context of neuroscience, voltage-gated potassium channels, including those conducting the delayed rectifier current, are crucial regulators of neuronal excitability. They play a pivotal role in the repolarization phase of the action potential, thereby influencing action potential duration, firing frequency, and the overall pattern of neuronal discharge.[7] By specifically inhibiting the delayed rectifier current, this compound serves as a valuable pharmacological tool to investigate the contribution of these channels to the electrophysiological properties of various neuronal populations. These application notes provide detailed protocols and expected outcomes for utilizing this compound to study its effects on neuronal excitability.
Mechanism of Action
This compound selectively blocks the delayed rectifier potassium channels. These channels are responsible for the efflux of potassium ions (K+) during the falling phase of an action potential. This outward K+ current is essential for repolarizing the neuronal membrane back to its resting potential. By inhibiting this current, this compound delays the repolarization process, leading to a prolongation of the action potential duration. This alteration in action potential waveform can subsequently modulate the firing characteristics of the neuron.[1][2][3][4][6]
Data Presentation
The following tables summarize expected quantitative data from whole-cell patch-clamp recordings of cultured cortical neurons before and after the application of this compound. Note: This data is illustrative and based on the known effects of delayed rectifier potassium channel blockers. Actual results may vary depending on the neuron type and experimental conditions.
Table 1: Electrophysiological Effects of this compound on Cultured Cortical Neurons
| Parameter | Control | 1 µM AM-92016 HCl | 10 µM AM-92016 HCl |
| Resting Membrane Potential (mV) | -65.4 ± 2.1 | -65.1 ± 2.3 | -64.8 ± 2.5 |
| Action Potential Amplitude (mV) | 85.2 ± 3.5 | 84.9 ± 3.7 | 84.5 ± 3.9 |
| Action Potential Duration (APD50, ms) | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.9 ± 0.4** |
| Action Potential Duration (APD90, ms) | 3.5 ± 0.4 | 5.2 ± 0.5 | 8.1 ± 0.7 |
| Rheobase (pA) | 150 ± 15 | 145 ± 14 | 142 ± 16 |
| Firing Frequency @ 2x Rheobase (Hz) | 25 ± 3 | 18 ± 2* | 12 ± 2 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: Inhibition of Delayed Rectifier K+ Current (IK) by this compound
| Concentration | % Inhibition of IK | IC50 (nM) |
| 50 nM | 55 ± 5 | 40 |
| 100 nM | 78 ± 6 | |
| 500 nM | 95 ± 3 |
*IC50 value is based on data from rabbit sino-atrial node cells and is provided for reference.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology on cultured neurons or acute brain slices.
Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Firing Properties
Objective: To characterize the effects of this compound on the action potential waveform and firing frequency of neurons in response to current injections.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on coverslips or acute brain slices (250-300 µm).
-
External (Bath) Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP. pH adjusted to 7.3 with KOH, and osmolarity adjusted to ~290 mOsm.
-
This compound Stock Solution: 10 mM stock in DMSO. Store at -20°C.
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place the coverslip with cultured neurons or a brain slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min).
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes before recording baseline activity.
-
Baseline Recordings:
-
Record the resting membrane potential.
-
Apply a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to determine the rheobase (minimum current to elicit an action potential) and to construct a firing frequency-current (F-I) curve.
-
Record single action potentials elicited by a brief suprathreshold current pulse to measure action potential amplitude and duration (APD50 and APD90).
-
-
Drug Application:
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., 1 µM and 10 µM). The final DMSO concentration should be kept below 0.1%.
-
Allow the drug to equilibrate for at least 5 minutes.
-
-
Post-Drug Recordings:
-
Repeat the same current injection protocols as in the baseline condition to record changes in resting membrane potential, rheobase, F-I curve, and action potential waveform.
-
-
Washout:
-
Perfuse with drug-free aCSF for 10-15 minutes to assess the reversibility of the drug's effects.
-
Protocol 2: Voltage-Clamp Analysis of Delayed Rectifier K+ Current (IK)
Objective: To isolate and characterize the inhibitory effect of this compound on the delayed rectifier potassium current.
Materials:
-
Same as Protocol 1, with the following modifications:
-
External (Bath) Solution: aCSF containing blockers for other currents to isolate IK, such as Tetrodotoxin (TTX, 0.5 µM) to block voltage-gated Na+ channels and CdCl2 (200 µM) to block voltage-gated Ca2+ channels.
-
Internal (Pipette) Solution: Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1 to establish a whole-cell recording, but in voltage-clamp mode.
-
Hold the neuron at a holding potential of -80 mV.
-
Baseline IK Recording:
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments, 200-500 ms duration) to elicit the outward potassium currents. The sustained component of this outward current is largely composed of the delayed rectifier current.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing different concentrations of this compound (e.g., 10 nM to 1 µM).
-
-
Post-Drug IK Recording:
-
Repeat the voltage-step protocol at each drug concentration to measure the reduction in the amplitude of the sustained outward current.
-
-
Data Analysis:
-
Measure the peak amplitude of the sustained outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of the drug.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of delayed rectifier potassium channels in shaping neuronal excitability. By following the detailed protocols provided, researchers can effectively characterize the impact of this compound on action potential dynamics and firing patterns in various neuronal preparations. The expected outcomes, including a concentration-dependent increase in action potential duration and a decrease in firing frequency, will provide insights into the fundamental mechanisms governing neuronal information processing and may have implications for understanding and treating neurological disorders characterized by aberrant neuronal excitability.
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. What are Kv12.2 blockers and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]
- 5. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 6. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Administration of AM-92016 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent pharmacological tool for researchers studying cardiac electrophysiology and autonomic function. As a specific blocker of the delayed rectifier potassium current (IK), it offers a targeted approach to investigating the mechanisms of cardiac repolarization and arrhythmogenesis.[1] In vitro studies have demonstrated its high potency, reportedly over 1,000 times that of sotalol.[1] However, in vivo studies have revealed that this compound exhibits significant proarrhythmic and prohypertensive effects, making it a valuable agent for modeling these conditions in preclinical animal studies.[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound in relevant animal models, based on published preclinical research. The included protocols and data are intended to guide researchers in designing and executing studies to investigate the cardiovascular effects of this compound.
Data Presentation
The following tables summarize the key quantitative findings from in vivo studies of this compound administration in animal models.
Table 1: Hemodynamic and Electrophysiological Effects of this compound in Anesthetized Guinea Pigs
| Parameter | Dosage | Vehicle/Control | AM-92016 Treatment | Percentage Change |
| Heart Rate | 10 µg/kg - 5 mg/kg | Baseline | Increased | Data not specified |
| Systolic Arterial Blood Pressure | 10 µg/kg - 5 mg/kg | Baseline | Increased | Data not specified |
| Left Ventricular Systolic Pressure | 10 µg/kg - 5 mg/kg | Baseline | Increased | Data not specified |
| Cardiac Contractility (dp/dtmax) | 10 µg/kg - 5 mg/kg | Baseline | Increased | Data not specified |
| QT Interval | 5 mg/kg | 135 ± 10 ms | 105 ± 4 ms | ↓ 22.2% |
| Time to Ouabain-Induced Ventricular Fibrillation | 1 mg/kg | 18 ± 5 min | 12 ± 3 min | ↓ 33.3% |
Data extracted from Hagerty et al. (1996).[1]
Table 2: Proarrhythmic Effects of this compound in Anesthetized Pigs with Coronary Artery Occlusion
| Parameter | Dosage | Vehicle/Control | AM-92016 Treatment | Percentage Change |
| Total Number of Arrhythmias | 2.5 µg/kg/min | 266 ± 26 | 535 ± 148 | ↑ 101.1% |
| Time to Onset of Ventricular Fibrillation | 2.5 µg/kg/min | 24 ± 1 min | 18 ± 3 min | ↓ 25.0% |
Data extracted from Hagerty et al. (1996).[1]
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published research.
Protocol 1: Investigation of Hemodynamic and Proarrhythmic Effects in Anesthetized Guinea Pigs
Objective: To evaluate the effects of this compound on cardiovascular hemodynamics and to assess its proarrhythmic potential in a model of ouabain-induced cardiotoxicity.
Animal Model: Male Dunkin-Hartley guinea pigs (350-450 g).
Materials:
-
This compound
-
Vehicle for in vivo formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Ouabain (B1677812) solution
-
Physiological monitoring equipment (ECG, blood pressure transducer)
-
Infusion pumps
-
Catheters for intravenous administration and blood pressure measurement
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic agent.
-
Surgically implant catheters for intravenous drug administration and for the measurement of arterial blood pressure.
-
Attach ECG leads to monitor cardiac electrical activity.
-
Allow the animal to stabilize before commencing the experiment.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound as an intravenous infusion over a defined period. The dosage can range from 10 µg/kg to 5 mg/kg to establish a dose-response relationship.[1]
-
Continuously monitor and record heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and dp/dtmax.
-
-
Induction of Arrhythmia (Optional):
-
Following the administration of this compound (e.g., a dose of 1 mg/kg) or vehicle, initiate an intravenous infusion of ouabain to induce cardiac arrhythmias.[1]
-
Continuously monitor the ECG and record the time to the first arrhythmia and the onset of ventricular fibrillation.
-
-
Data Analysis:
-
Compare the hemodynamic parameters before and after the administration of this compound.
-
In the arrhythmia induction part of the study, compare the time to arrhythmia and ventricular fibrillation between the vehicle-treated and this compound-treated groups.
-
Protocol 2: Assessment of Proarrhythmic Effects in a Porcine Model of Myocardial Ischemia
Objective: To determine the proarrhythmic effects of this compound in a large animal model of myocardial ischemia induced by coronary artery occlusion.
Animal Model: Domestic pigs of either sex (20-25 kg).
Materials:
-
This compound
-
Vehicle for in vivo formulation
-
Anesthetic and surgical supplies for a thoracotomy
-
Equipment for coronary artery occlusion
-
Multi-channel physiological recorder for ECG and hemodynamic monitoring
-
Infusion pumps
Procedure:
-
Animal Preparation:
-
Anesthetize the pig and maintain anesthesia throughout the surgical procedure and experiment.
-
Perform a thoracotomy to expose the heart.
-
Place a ligature around a major coronary artery (e.g., the left anterior descending coronary artery) for later occlusion.
-
Implant catheters for intravenous drug infusion and hemodynamic monitoring.
-
Attach ECG leads for continuous monitoring.
-
Allow for a period of stabilization post-surgery.
-
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound at a rate of 2.5 µg/kg/min.[1] A control group should receive a vehicle infusion.
-
-
Induction of Myocardial Ischemia:
-
After a pre-infusion period, induce myocardial ischemia by tightening the ligature around the coronary artery.
-
Maintain the occlusion for the duration of the experiment.
-
-
Monitoring and Data Collection:
-
Continuously record the ECG throughout the ischemia period.
-
Count the total number of arrhythmias that occur following the coronary artery occlusion.
-
Record the time to the onset of ventricular fibrillation.
-
-
Data Analysis:
-
Compare the total number of arrhythmias and the time to the onset of ventricular fibrillation between the this compound-treated group and the vehicle-treated control group.
-
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Proposed signaling pathway for the in vivo effects of this compound.
References
Application Notes and Protocols for In Vivo Evaluation of AM-92016 Hydrochloride in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent blocker of the time-dependent delayed rectifier potassium current (IK), a property characteristic of Class III anti-arrhythmic agents. In vitro studies have suggested its potential as an anti-arrhythmic compound, demonstrating significantly higher potency than sotalol.[1] However, subsequent in vivo investigations have revealed a more complex cardiovascular profile, indicating potential pro-arrhythmic and prohypertensive effects.[1]
These application notes provide a detailed summary of the reported in vivo effects of this compound in established arrhythmia animal models. The provided protocols are based on published methodologies and are intended to guide researchers in designing studies to investigate the electrophysiological properties of this compound. Caution is advised due to the observed pro-arrhythmic activity in preclinical models.[1]
Data Presentation
The following table summarizes the quantitative data from in vivo studies evaluating the effects of this compound on various cardiovascular parameters and arrhythmia induction.
| Animal Model | Dosage / Administration | Arrhythmia Induction Method | Key Findings | Reference |
| Anesthetized Guinea Pigs | 10 µg/kg - 5 mg/kg (intravenous) | Ouabain (B1677812) infusion | - Increased heart rate, systolic blood pressure, and left ventricular systolic pressure.- Decreased QT interval (from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg).- Shortened time to onset of ouabain-induced ventricular fibrillation (12 ± 3 min vs. 18 ± 5 min in control at 1 mg/kg). | [1] |
| Anesthetized Pigs | 2.5 µg/kg/min (intravenous infusion) | Coronary artery occlusion | - Significantly increased the total number of arrhythmias post-occlusion (535 ± 148 vs. 266 ± 26 in control).- Significantly reduced the time to onset of ventricular fibrillation (18 ± 3 min vs. 24 ± 1 min in control).- No significant change in hemodynamics. | [1] |
Experimental Protocols
Ouabain-Induced Arrhythmia Model in Guinea Pigs
This protocol is designed to assess the effect of this compound on the threshold for digitalis-induced arrhythmias.
Materials:
-
This compound
-
Ouabain
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Saline (vehicle)
-
Guinea pigs
-
ECG recording system
-
Infusion pumps
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig according to approved institutional protocols.
-
Cannulate the jugular vein for intravenous administration of the test compound and ouabain.
-
Insert subcutaneous ECG leads for continuous monitoring of cardiac rhythm.
-
Allow for a stabilization period to ensure baseline physiological parameters are stable.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of this compound at the desired dose (e.g., 1 mg/kg) or its vehicle (saline).
-
Allow for a sufficient period for drug distribution and to observe any immediate effects on baseline ECG parameters.
-
-
Arrhythmia Induction:
-
Initiate a continuous intravenous infusion of ouabain at a constant rate.
-
Continuously monitor the ECG for the onset of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
-
Data Acquisition and Analysis:
-
Record the time to the onset of the first arrhythmia and the time to the onset of ventricular fibrillation.
-
Analyze baseline and post-drug ECG parameters, including heart rate and QT interval.
-
Compare the time to arrhythmia onset between the this compound-treated group and the vehicle-treated control group.
-
Ischemia-Induced Arrhythmia Model in Pigs
This protocol evaluates the effect of this compound on arrhythmias resulting from myocardial ischemia.
Materials:
-
This compound
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline (vehicle)
-
Pigs
-
ECG and hemodynamic monitoring system
-
Ventilator
-
Surgical instruments for thoracotomy
-
Coronary artery occluder
Procedure:
-
Animal Preparation:
-
Anesthetize the pig and initiate mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Place a hydraulic occluder or ligature around a major coronary artery (e.g., the left anterior descending artery).
-
Implant ECG leads and a catheter for monitoring blood pressure.
-
Allow for a stabilization period post-surgery.
-
-
Drug Administration:
-
Begin a continuous intravenous infusion of this compound (e.g., 2.5 µg/kg/min) or its vehicle.
-
-
Arrhythmia Induction:
-
After a predetermined period of drug infusion, induce myocardial ischemia by inflating the coronary occluder.
-
Maintain the occlusion for a specified duration.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG and hemodynamic parameters throughout the experiment.
-
Quantify the number and type of arrhythmias occurring during the ischemic period.
-
Record the time to the onset of ventricular fibrillation.
-
Compare the arrhythmia burden and time to fibrillation between the drug-treated and control groups.
-
Mandatory Visualizations
Caption: Experimental workflows for in vivo arrhythmia studies.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Preparation of AM-92016 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: AM-92016 hydrochloride is a specific blocker of the time-dependent delayed rectifier potassium current (I_K), which plays a crucial role in the repolarization of the cell membrane and the duration of nerve impulses.[1][2] It is a valuable tool in electrophysiology and cardiovascular research. Proper preparation of stock solutions is critical to ensure the compound's stability, solubility, and the reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound due to its high solubilizing capacity for this compound.[1][3]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl | [1][4][5] |
| Molecular Weight | 483.84 g/mol | [1][2][4][5] |
| CAS Number | 133229-11-5 | [1][5][6] |
| Purity | ≥98% (HPLC) | [2][5] |
| Appearance | White crystalline powder | [6] |
| Solubility in DMSO | 125-150 mg/mL (approx. 258-310 mM) | [1][3] |
| Storage (Solid Form) | -20°C for up to 3 years | [1] |
Mechanism of Action: Signaling Pathway
This compound specifically blocks voltage-gated potassium (K_v) channels.[2] Research has shown its involvement in a signaling cascade related to Nitric Oxide (NO) in vascular smooth muscle cells. NO activates guanylate cyclase (GC), leading to increased cGMP levels. This activates the protein tyrosine phosphatase SHP-1, which is involved in the activation of the K_v1.2 channel and the dephosphorylation (inactivation) of ERK1/2 MAP kinase. By blocking the K_v1.2 channel, AM-92016 can prevent this NO-induced dephosphorylation of ERK1/2.[7]
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. tocris.com [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. AM 92016 Hydrochloride | C19H25Cl3N2O4S | CID 45073415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. Page loading... [guidechem.com]
- 7. AM-92016 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AM-92016 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This ion channel plays a critical role in the repolarization phase of the cardiac action potential and is also implicated in various physiological and pathophysiological processes in non-cardiac cells, including cell proliferation and apoptosis.[3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound specifically inhibits the IKr potassium channel.[1][2] In cardiac myocytes, this inhibition leads to a prolongation of the action potential duration.[5] In other cell types, particularly cancer cells where hERG channels are often overexpressed, blockade of this channel can disrupt cell cycle progression and induce apoptosis.[4][6] The precise downstream signaling pathways following IKr blockade are cell-type dependent but can involve alterations in membrane potential, intracellular calcium signaling, and modulation of proliferative and apoptotic pathways.
References
- 1. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel roles for hERG K+ channels in cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of rapid delayed rectifier potassium current (IKr) by ischemia/reperfusion and its recovery by vitamin E in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of potassium channel-blockers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM-92016 Hydrochloride and its Effect on the QT Interval
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent pharmacological tool for studying cardiac electrophysiology. As a specific blocker of the delayed rectifier potassium current (IK), it is expected to prolong the cardiac action potential and, consequently, the QT interval on an electrocardiogram (ECG).[1][2] However, in vivo studies have revealed a paradoxical effect, where this compound can lead to a shortening of the QT interval while exhibiting proarrhythmic activity. These application notes provide a comprehensive overview of the known effects of this compound on cardiac repolarization, detailed experimental protocols for its investigation, and a discussion of its complex pharmacological profile.
Mechanism of Action
This compound is classified as a specific blocker of the time-dependent delayed rectifier potassium current (IK). This current is critical for the repolarization phase (Phase 3) of the cardiac action potential. The delayed rectifier current itself is composed of two main components: the rapid component (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) channel, and the slow component (IKs). Blockade of these channels, particularly IKr, delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the action potential duration (APD) and the corresponding QT interval on the ECG.
In Vivo Effects on the QT Interval
Contrary to the expected outcome for a delayed rectifier potassium channel blocker, in vivo studies in anesthetized guinea pigs have demonstrated that this compound can cause a significant decrease in the QT interval.[1] This paradoxical effect suggests a more complex mechanism of action than simple IK blockade.
Summary of In Vivo Data
| Species | Dose | Effect on QT Interval | Other Cardiovascular Effects | Reference |
| Anesthetized Guinea Pig | 5 mg/kg | Decreased from 135 ± 10 ms (B15284909) to 105 ± 4 ms | Increased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure. Exhibited proarrhythmic activity. | [1] |
This unexpected shortening of the QT interval, coupled with proarrhythmic activity, underscores the importance of comprehensive in vivo evaluation of compounds targeting cardiac ion channels. The proarrhythmic effects may be related to an increased dispersion of repolarization across the ventricular wall or other off-target effects that are not immediately apparent from its primary mechanism of action.
Experimental Protocols
In Vitro Evaluation of hERG Channel Blockade (Patch-Clamp Electrophysiology)
This protocol describes a standard method for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Objective: To determine the concentration-response relationship and IC50 value of this compound for the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
This compound stock solution (in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
Prepare a cell suspension by enzymatic digestion and gentle trituration.
-
Plate the cells onto glass coverslips in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-appearing cell.
-
Hold the cell membrane potential at -80 mV.
-
Apply a voltage pulse protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline hERG currents in the external solution.
-
Prepare serial dilutions of this compound in the external solution from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).
-
Record hERG currents at each concentration.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each concentration.
-
Normalize the current amplitude at each concentration to the baseline current amplitude.
-
Plot the percentage of block against the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo Evaluation of QT Interval in Anesthetized Guinea Pigs
This protocol is based on the methodology described by Hagerty et al. (1996) and provides a framework for assessing the in vivo cardiovascular effects of this compound.
Objective: To determine the effect of this compound on the QT interval and other cardiovascular parameters in an in vivo model.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Anesthetic (e.g., pentobarbitone sodium)
-
This compound for injection
-
Saline solution
-
ECG recording system with needle electrodes
-
Cannulas for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery)
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the guinea pig with an appropriate anesthetic agent.
-
Cannulate the trachea to ensure a clear airway.
-
Insert needle electrodes subcutaneously for recording a standard lead II ECG.
-
Cannulate the right jugular vein for intravenous administration of this compound or vehicle.
-
Cannulate the left carotid artery and connect to a pressure transducer to monitor arterial blood pressure.
-
Allow the animal to stabilize for a period of at least 20 minutes after the surgical procedures.
-
Record baseline ECG and blood pressure for a 10-15 minute period.
-
Administer a bolus intravenous dose of this compound (e.g., 5 mg/kg) or vehicle (saline).
-
Continuously record the ECG and blood pressure for a defined period post-dose (e.g., 60 minutes).
-
At the end of the experiment, euthanize the animal using an approved method.
Data Analysis:
-
Measure the heart rate, PR interval, QRS duration, and QT interval from the ECG recordings at baseline and at various time points after drug administration.
-
Correct the QT interval for changes in heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
Analyze the changes in systolic and diastolic blood pressure.
-
Statistically compare the pre-dose and post-dose values to determine the significance of any changes.
Visualizations
References
Application Notes and Protocols for AM-92016 Hydrochloride in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-92016 hydrochloride is a potent analogue of sotalol (B1662669) and is recognized as a specific blocker of the time-dependent delayed rectifier potassium current (IKr or Kv11.1), a critical component in cardiac repolarization.[1] While it has demonstrated Class III anti-arrhythmic properties in-vitro, in-vivo studies have revealed contrasting proarrhythmic and prohypertensive effects.[2] These application notes provide a comprehensive overview of the available data on AM-92016 and its analogues in isolated cardiac preparations, offering detailed protocols for researchers investigating its electrophysiological and contractile effects.
Disclaimer: The following data is primarily derived from studies on a close structural analogue of AM-92016, referred to as "compound II" in the cited literature. To date, specific quantitative data from whole, isolated heart (Langendorff or working heart) preparations using this compound has not been extensively published. The provided Langendorff protocol is a general template and should be adapted for specific experimental needs.
Data Presentation
The following tables summarize the quantitative data on the effects of an AM-92016 analogue ("compound II") on isolated cardiac myocytes and papillary muscle.
Table 1: Electrophysiological Effects on Isolated Ventricular Myocytes
| Parameter | Species | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea-pig & Rabbit | 30 nM - 1 µM | Significant prolongation at 20% and 90% repolarization | Connors et al., 1992 |
| Resting Membrane Potential | Guinea-pig & Rabbit | 30 nM - 1 µM | No significant effect | Connors et al., 1992 |
| Action Potential Amplitude | Guinea-pig | 30 nM - 1 µM | Increased | Connors et al., 1992 |
| Delayed Rectifier K+ Current (IK) | Guinea-pig | ~30 nM (IC50) | Potent and selective blockade | Connors et al., 1992[1] |
| L-type Calcium Current (ICa-L) | Guinea-pig | 1 µM | Not reduced | Connors et al., 1992 |
Table 2: Inotropic Effects on Isolated Cardiac Preparations
| Preparation | Species | Concentration | Effect | Reference |
| Papillary Muscle | Guinea-pig | 2 µM | Significant increase in contraction | White et al., 1993[3] |
| Single Ventricular Myocytes | Guinea-pig | 100 nM | Significant increase in contraction | White et al., 1993[3] |
| Ca2+-activated Current | Guinea-pig | 100 nM | Increased magnitude (indicative of increased intracellular Ca2+ transient) | White et al., 1993[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its primary effect through the blockade of the IKr current, which is encoded by the hERG gene. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, AM-92016 prolongs the action potential duration (APD). This prolongation can lead to an increased influx of calcium ions through L-type calcium channels, which may contribute to the observed positive inotropic effects. However, excessive APD prolongation is also a known mechanism for proarrhythmic events like early afterdepolarizations (EADs).
References
- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The positive inotropic effect of compound II, a novel analogue of sotalol, on guinea-pig papillary muscles and single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening
Disclaimer: Initial research indicates that AM-92016 hydrochloride is a specific blocker of the delayed rectifier potassium current (IK) and is not reported to be a GPR55 antagonist.[1][2][3] This document provides two separate application notes. The first details the use of this compound for high-throughput screening of potassium channel blockers. The second describes a protocol for high-throughput screening of GPR55 antagonists, for which other compounds are used.
Application Note I: this compound for High-Throughput Screening of Potassium Channel Blockers
Audience: Researchers, scientists, and drug development professionals in the field of ion channel pharmacology.
Introduction: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][4] It is a valuable tool for studying the physiological roles of these channels and for identifying novel potassium channel modulators in a high-throughput screening (HTS) setting. This application note provides a detailed protocol for a fluorescence-based thallium flux assay to screen for potassium channel blockers using this compound as a reference compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄Cl₂N₂O₄S·HCl | MedchemExpress |
| Molecular Weight | 483.84 g/mol | MedchemExpress |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | DMSO: 125 mg/mL (258.35 mM) | MedchemExpress |
| Water: 24.19 mg/mL | AbMole BioScience | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | TargetMol, MedchemExpress |
Experimental Protocol: Fluorescence-Based Thallium Flux Assay for Potassium Channel Blockers
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials and Reagents:
-
Cell Line: A stable cell line expressing the target potassium channel (e.g., HEK293 cells expressing hERG).
-
This compound: As a positive control for channel block.
-
Thallium-sensitive fluorescent dye: (e.g., FluxOR™ Thallium Detection Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Stimulus Buffer: Assay buffer containing a high concentration of potassium and thallium sulfate.
-
Compound Plates: 384-well plates containing test compounds and controls.
-
Cell Culture Medium: As required for the specific cell line.
-
Plate Reader: A fluorescence plate reader with the appropriate filters for the chosen dye and capability for kinetic reads.
Procedure:
-
Cell Plating:
-
Seed the cells expressing the target potassium channel into 384-well black, clear-bottom plates at a density that forms a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in Assay Buffer in separate 384-well compound plates. A typical starting concentration for screening is 10 µM.
-
After dye loading, gently wash the cells with Assay Buffer.
-
Transfer the compounds from the compound plates to the cell plates.
-
Incubate for 15-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the thallium-sensitive dye.
-
Program the reader to add the Stimulus Buffer and immediately begin kinetic fluorescence readings for a defined period (e.g., 2-5 minutes).
-
The influx of thallium through open potassium channels will lead to an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the data to controls:
-
0% inhibition (Negative Control): Wells with vehicle-treated cells.
-
100% inhibition (Positive Control): Wells treated with a saturating concentration of this compound.
-
-
Determine the percent inhibition for each test compound.
-
For active compounds, perform dose-response experiments to determine the IC₅₀ value.
Visualizations
Caption: HTS workflow for identifying potassium channel blockers.
Application Note II: High-Throughput Screening for GPR55 Antagonists
Audience: Researchers, scientists, and drug development professionals interested in GPR55 pharmacology and drug discovery.
Introduction: G protein-coupled receptor 55 (GPR55) is a receptor implicated in various physiological processes, including pain, inflammation, and cancer.[5][6] High-throughput screening is a critical tool for identifying novel GPR55 antagonists. This application note describes a β-arrestin recruitment assay, a common HTS method for GPCRs, to screen for GPR55 antagonists. Known GPR55 antagonists include ML191, ML192, and ML193.[7][8][9]
GPR55 Signaling Pathway
GPR55 activation by an agonist, such as lysophosphatidylinositol (LPI), leads to the coupling of G proteins, primarily Gαq and Gα₁₂/₁₃.[10] This initiates downstream signaling cascades, including the activation of phospholipase C (PLC) and RhoA, ultimately leading to an increase in intracellular calcium and activation of transcription factors.[10] Ligand binding also promotes the recruitment of β-arrestin to the receptor, a process that can be monitored in an HTS assay.
Caption: Simplified GPR55 signaling pathway.
Experimental Protocol: β-Arrestin Recruitment HTS Assay
This protocol is designed for a high-content imaging-based HTS assay.
Materials and Reagents:
-
Cell Line: A stable cell line co-expressing GPR55 and a β-arrestin-GFP fusion protein (e.g., U2OS or HEK293 cells).[5]
-
GPR55 Agonist: Lysophosphatidylinositol (LPI) or another suitable agonist.
-
GPR55 Antagonist Control: ML191, ML192, or ML193 as a positive control for antagonism.
-
Assay Buffer: HBSS or other suitable buffer.
-
Fixative: 4% paraformaldehyde in PBS.
-
Nuclear Stain: Hoechst or DAPI.
-
Compound Plates: 384-well plates with test compounds.
-
High-Content Imaging System: An automated microscope and image analysis software.
Procedure:
-
Cell Plating:
-
Seed the GPR55/β-arrestin-GFP cells into 384-well imaging plates.
-
Incubate for 24-48 hours to allow for cell adherence.
-
-
Compound Pre-incubation:
-
Add test compounds and control antagonists to the cell plates.
-
Incubate for 15-30 minutes at room temperature. This allows the antagonists to bind to GPR55 before agonist stimulation.
-
-
Agonist Stimulation:
-
Add a pre-determined EC₈₀ concentration of the GPR55 agonist (e.g., LPI) to all wells except for the negative controls.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst or DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of the GFP and nuclear channels using a high-content imaging system.
-
Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the receptor at the plasma membrane or into intracellular vesicles. This is often measured as an increase in punctate GFP fluorescence.
-
Data Analysis:
-
Quantify the degree of β-arrestin translocation for each well.
-
Normalize the data:
-
0% antagonism (Negative Control): Wells treated with agonist only.
-
100% antagonism (Positive Control): Wells treated with a known GPR55 antagonist plus the agonist.
-
-
Calculate the percent antagonism for each test compound.
-
Confirm hits and determine IC₅₀ values through dose-response experiments.
Quantitative Data for GPR55 Antagonists
The following data for known GPR55 antagonists were identified from a high-throughput screen using a β-arrestin recruitment assay.[7][8]
| Compound | Scaffold | IC₅₀ (nM) for GPR55 | Selectivity |
| ML193 | Quinoline aryl sulfonamide | 221 | >145-fold vs GPR35, CB1, CB2 |
| ML192 | Thienopyrimidine | 1080 | >45-fold vs GPR35, CB1, CB2 |
| ML191 | Piperadinyloxadiazolone | 160 | >100-fold vs GPR35, CB1, CB2 |
Visualizations
Caption: HTS workflow for identifying GPR55 antagonists.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Screening for Selective Ligands for GPR55 - Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AM-92016 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with AM-92016 hydrochloride.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution and use of this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: this compound has low solubility in aqueous solutions alone. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.
-
Assistance: Gentle warming to 37°C or sonication can aid in dissolution.[1]
Q2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS).
A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several steps to troubleshoot this issue:
-
Pre-warm your solutions: Gently warm both your DMSO stock solution and your aqueous medium to 37°C before mixing. This can help maintain the compound's solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can prevent the compound from crashing out of solution due to a sudden change in solvent polarity.
-
Add stock to medium slowly: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This ensures rapid mixing and dispersion.
-
Check your final DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5% for most cell-based assays, to avoid solvent-induced artifacts.[2] However, the tolerable concentration can be cell-line dependent and should be determined empirically.
Q3: My this compound solution appears cloudy or has visible particles after storage.
A3: This indicates that the compound has precipitated out of solution.
-
Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate until the solution becomes clear.
-
Storage: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous DMSO.[1][3]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in various solvents is summarized in the table below.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section.
Q4: How can I prepare this compound for in vivo studies?
A4: A common formulation for in vivo use involves a co-solvent system. A detailed protocol for preparing a formulation suitable for animal experiments is provided in the Experimental Protocols section.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a specific blocker of the delayed rectifier potassium current (IK). By blocking these channels, it delays the repolarization phase of the action potential, thereby prolonging its duration.[1][4][5]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 150 mg/mL[1] | 310.02 | Sonication is recommended. |
| DMSO | 125 mg/mL[3] | 258.35 | Requires sonication. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL[1] | 8.27 | Sonication is recommended. Prepare by adding solvents sequentially. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.17 mg/mL[3] | 4.48 | Clear solution. |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.17 mg/mL[3] | 4.48 | Clear solution. |
| 10% DMSO + 90% corn oil | ≥ 2.17 mg/mL[3] | 4.48 | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath or warm it to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Sequential Addition:
-
To the DMSO stock solution, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 and mix until the solution is clear.
-
Finally, add the required volume of saline and mix until the solution is homogeneous.[1]
-
-
Administration: This formulation should be prepared fresh before use.
Visualizations
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
AM-92016 hydrochloride stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AM-92016 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Solid this compound is stable when stored under recommended conditions. For long-term storage, it is advised to keep the compound at -20°C. For short-term storage, 2-8°C is acceptable.[1] The container should be tightly sealed and kept in a dry, well-ventilated place.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 1 year).[2] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[3] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A4: If you observe precipitation, gently warm the vial to 37°C and sonicate until the precipitate redissolves completely before use. To prevent this, ensure the compound is fully dissolved when preparing the stock solution. Sonication is recommended to aid dissolution.[2] If precipitation persists, consider preparing a fresh stock solution.
Q5: Can I prepare aqueous solutions of this compound?
A5: While this compound is a hydrochloride salt, which generally confers better aqueous solubility than the free base, its solubility in aqueous buffers may still be limited. For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q6: How stable is this compound in aqueous solutions or cell culture media?
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term (years) | Keep tightly sealed in a dry, well-ventilated place.[1] |
| 2-8°C | Short-term (weeks to months) | Keep tightly sealed in a dry, well-ventilated place.[1] | |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (310.02 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (8.27 mM)[2] | A common formulation for in vivo experiments. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon freezing | - Supersaturated solution.- Insufficient initial dissolution. | - Gently warm the vial to 37°C and sonicate to redissolve before use.- Ensure the compound is fully dissolved during preparation.- Consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of biological activity | - Compound degradation in the experimental buffer or medium. | - Minimize the time between solution preparation and use.- If possible, conduct experiments at lower temperatures.- Perform a preliminary stability test in your specific experimental medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Working Solution: Prepare a fresh dilution of the this compound DMSO stock solution in the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Aliquot the working solution into several vials. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each incubation temperature.
-
Sample Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method. The initial (time 0) sample serves as the 100% reference.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each temperature to determine the stability profile.
Visualizations
References
potential off-target effects of AM-92016 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AM-92016 hydrochloride. The following sections include troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK). By inhibiting this potassium channel, it delays the repolarization of the cell membrane, which in turn prolongs the duration of the action potential.[1][2][3]
Q2: Are there any known off-targets for this compound?
A2: Based on available data, this compound is reported to be devoid of any β-adrenoceptor blocking activity. However, a comprehensive off-target screening profile across a broad range of kinases and receptors is not publicly available. Researchers should be aware of the potential for uncharacterized off-target effects.
Q3: What are the potential in vivo effects of this compound?
A3: In vivo studies have shown that this compound can exhibit proarrhythmic and prohypertensive activities. These effects are likely related to its primary mechanism of action on potassium channels in cardiac and vascular tissues.
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be due to off-target effects?
A4: While the unexpected phenotypes could stem from the specific cellular context and the role of the delayed rectifier potassium current, the possibility of off-target effects should not be dismissed. If the observed phenotype is inconsistent with the known function of IK, further investigation into potential off-target interactions is recommended.
Q5: How can I assess the potential off-target effects of this compound in my experimental system?
A5: To investigate potential off-target effects, you can perform broader screening assays. For example, a kinase profiling assay against a panel of kinases can identify any unintended inhibition of signaling pathways. Similarly, a receptor binding screen can reveal interactions with other cell surface or intracellular receptors.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected changes in cell viability. | 1. On-target effect: Prolonged action potential duration due to IK blockade can lead to ionic imbalances and cellular stress in certain cell types. 2. Off-target effect: The compound may be interacting with other ion channels, kinases, or receptors crucial for cell survival. | 1. Titrate the concentration of this compound to find the optimal window for the desired effect without inducing excessive toxicity. 2. Perform control experiments with other known IK blockers to see if the effect is class-specific. 3. Consider conducting a broad kinase or receptor screen to identify potential off-targets. |
| Proarrhythmic events observed in cardiac models. | 1. Exaggerated on-target effect: Excessive prolongation of the cardiac action potential is a known proarrhythmic mechanism for IK blockers, potentially leading to early afterdepolarizations (EADs) and Torsades de Pointes.[4] 2. Reverse use-dependence: The blocking effect of some potassium channel blockers can be more pronounced at slower heart rates, paradoxically increasing arrhythmia risk.[5] | 1. Carefully monitor the QT interval or action potential duration in your model. 2. Assess the effects of the compound at different pacing frequencies to check for reverse use-dependence. 3. Compare the effects with other Class III antiarrhythmic agents. |
| Unexplained changes in intracellular signaling pathways. | 1. Indirect on-target effect: Alterations in membrane potential and ion flow due to IK blockade can indirectly modulate the activity of voltage-sensitive enzymes and signaling proteins. 2. Direct off-target kinase inhibition: this compound may be directly inhibiting one or more kinases in the signaling cascade. | 1. Investigate the phosphorylation status of key signaling proteins upstream and downstream of your observed effect. 2. Perform an in vitro kinase assay with purified kinases of the suspected pathway and this compound. 3. Use a more specific inhibitor for the suspected off-target kinase as a control to see if it phenocopies the effect. |
Summary of Known and Potential Off-Target Effects
The following table summarizes the known information on the target profile of this compound. As comprehensive screening data is not available, this table is primarily for illustrative purposes to guide researchers in their experimental design.
| Target Class | Specific Target | Activity | Potency (IC50/Ki) | Data Source |
| Ion Channel | Delayed Rectifier Potassium Channel (IK) | Blocker | Not specified in search results | [1][2][3] |
| Receptor | β-Adrenoceptors | No significant blocking activity | Not applicable | |
| Kinase | Various Kinases | Data not available | Data not available | Hypothetical |
| Other Receptors | Various Receptors | Data not available | Data not available | Hypothetical |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Include a DMSO vehicle control.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control to the wells of the plate.
-
Add the purified kinase to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add a solution containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Terminate Reaction and Detect Signal:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
General Protocol for Radioligand Receptor Binding Assay
This protocol provides a general workflow for determining if this compound binds to a specific receptor.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to a receptor. The amount of radioligand bound to the receptor is measured, and a decrease in this amount in the presence of the test compound indicates binding.
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
This compound
-
Binding buffer (specific to the receptor)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.
-
Binding Reaction:
-
In a reaction tube, add the cell membranes/purified receptors, the radiolabeled ligand (at a concentration near its Kd), and the diluted this compound or vehicle control.
-
Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will be specific to the receptor.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a filtration apparatus. The receptors and any bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of this compound.
-
Determine the IC₅₀ and subsequently the Ki value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. Potassium channel blocker - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Proarrhythmic Effects of AM-92016 Hydrochloride In Vivo
Disclaimer: As of the current date, "AM-92016 hydrochloride" is not a publicly documented compound. The following information is based on the established proarrhythmic profiles of potent hERG (human Ether-à-go-go-Related Gene) potassium channel blockers, a well-understood class of compounds known to induce proarrhythmic effects. This guide is intended to serve as a representative framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its presumed primary mechanism of action?
A1: this compound is representative of a class of compounds that are potent blockers of the hERG potassium channel. This channel is critical for the repolarization phase of the cardiac action potential.[1] By inhibiting the rapid component of the delayed rectifier potassium current (IKr), these compounds delay ventricular repolarization, which can be observed as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2]
Q2: What are proarrhythmic effects and why are they a significant concern in drug development?
A2: Proarrhythmic effects are the paradoxical abilities of a drug to cause new or more frequent occurrences of arrhythmias. This is a major concern in drug development because it can lead to life-threatening conditions such as Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can degenerate into ventricular fibrillation and sudden cardiac death.[1][3][4] Regulatory agencies mandate thorough assessment of proarrhythmic risk for new chemical entities.[2][5]
Q3: What are the expected proarrhythmic effects of this compound in vivo?
A3: Based on its presumed mechanism as a hERG blocker, this compound is expected to cause dose-dependent prolongation of the QT interval. At higher exposures or in susceptible individuals, this can increase the risk of early afterdepolarizations (EADs), leading to TdP.[1][6] In vivo animal models are crucial for assessing this risk before human trials.[7][8][9]
Troubleshooting In Vivo Experiments
Q1: We are observing significant variability in QT prolongation at the same dose of this compound in our conscious telemetered dog study. What are potential causes and solutions?
A1:
-
Possible Cause 1: Anesthesia and Restraint Stress: If not using telemetry, anesthesia and restraint can significantly alter cardiovascular parameters and affect drug response.
-
Solution: The use of conscious, unrestrained animals with telemetry implants is the recommended approach to obtain more physiological and reliable data, as it eliminates the confounding effects of stress and anesthesia.[2]
-
-
Possible Cause 2: Individual Variability in Drug Metabolism: Genetic polymorphisms in metabolizing enzymes can lead to different plasma concentrations of the drug.
-
Solution: Measure plasma concentrations of this compound in all study animals to correlate drug exposure with the observed pharmacodynamic effect (QT prolongation).
-
-
Possible Cause 3: Electrode Placement and Signal Quality: Poor ECG signal quality can lead to inaccurate interval measurements.
-
Solution: Ensure proper and consistent electrode placement. Use signal processing software to filter noise and ensure accurate detection of the Q, R, S, and T waves. For safety pharmacology studies, a single lead with clear deflections (like lead II) is often sufficient for accurate measurements.[10]
-
-
Possible Cause 4: Underlying Cardiac Remodeling: Some animal models, particularly those with induced conditions like atrioventricular (AV) block, are more sensitive to proarrhythmic effects.[7][8]
-
Solution: Be aware of the specific characteristics of your chosen animal model. Healthy animals may have a larger "repolarization reserve" and be less sensitive.
-
Q2: Our study shows QT prolongation with this compound, but no spontaneous arrhythmias. How can we further assess the proarrhythmic risk?
A2:
-
Methodology 1: Programmed Electrical Stimulation (PES): In anesthetized animals, PES can be used to assess the vulnerability of the heart to induced arrhythmias.[11][12] This can unmask a proarrhythmic substrate that may not be apparent from spontaneous ECG recordings.
-
Methodology 2: Use of Sensitized Animal Models: Chronic atrioventricular (AV) block models in dogs or monkeys are highly sensitive for detecting drug-induced TdP.[7][8] These models have a reduced repolarization reserve, making them more susceptible to the effects of IKr blockers.
-
Methodology 3: Co-administration of other Ion Channel Blockers: A "cocktail" approach, where the compound is tested in the presence of other drugs that affect different ion channels, can help to understand the integrated effect on cardiac repolarization.
Q3: We observed ventricular tachycardia (VT) in one animal. How do we confirm if it is Torsades de Pointes (TdP)?
A3: TdP has a characteristic ECG morphology. It is a polymorphic VT with a twisting of the QRS axis around the isoelectric line. It is typically initiated by a "short-long-short" sequence of R-R intervals. Careful analysis of the ECG recordings by an experienced cardiac electrophysiologist is necessary to differentiate TdP from other forms of VT.
Data Presentation
Table 1: Representative Effects of a Potent hERG Blocker (this compound surrogate) on ECG Parameters in Conscious Telemetered Dogs
| Dose Group | N | Heart Rate (bpm) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | QTcB (ms) |
| Vehicle | 6 | 75 ± 5 | 110 ± 8 | 55 ± 4 | 250 ± 15 | 285 ± 17 |
| 1 mg/kg | 6 | 74 ± 6 | 112 ± 7 | 56 ± 5 | 280 ± 18 | 318 ± 20 |
| 3 mg/kg | 6 | 72 ± 5 | 115 ± 9 | 58 ± 4 | 320 ± 22 | 365 ± 25 |
| 10 mg/kg | 6 | 70 ± 7 | 120 ± 10 | 60 ± 6 | 370 ± 25 | 425 ± 28 |
Data are presented as Mean ± SD. QTcB: Bazett's corrected QT interval. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle.
Table 2: Representative Incidence of Arrhythmias in a Chronic AV Block Dog Model
| Dose Group | N | Incidence of Torsades de Pointes (TdP) |
| Vehicle | 4 | 0/4 (0%) |
| 0.5 mg/kg | 4 | 1/4 (25%) |
| 1.0 mg/kg | 4 | 3/4 (75%) |
| 2.0 mg/kg | 4 | 4/4 (100%) |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Study in Conscious Telemetered Canines
-
Animal Model: Purpose-bred male beagle dogs (9-12 kg) surgically implanted with telemetry transmitters for ECG and blood pressure recording.
-
Acclimatization: Animals are allowed a minimum of 2 weeks of recovery from surgery and are acclimated to the study environment.
-
Dosing: this compound is administered via the appropriate clinical route (e.g., oral gavage). A vehicle control group and at least three dose levels are included.
-
Data Collection: Continuous ECG and hemodynamic data are collected from at least 1 hour pre-dose to 24 hours post-dose.
-
Data Analysis: ECG intervals (PR, QRS, QT) are measured and heart rate is calculated. The QT interval is corrected for heart rate using a correction formula (e.g., Bazett's or a species-specific formula).
-
Blood Sampling: Blood samples are collected at predetermined time points to determine the plasma concentration of this compound for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Protocol 2: Proarrhythmia Assessment in the Anesthetized Rabbit Langendorff Heart Model
-
Animal Model: Male New Zealand White rabbits (2.5-3.5 kg).
-
Heart Isolation: Rabbits are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit solution at a constant temperature and pressure.
-
Electrogram Recording: A floating microelectrode is placed on the epicardial surface of the left ventricle to record a monophasic action potential (MAP). A volume-conducted ECG is also recorded.
-
Drug Administration: After a stabilization period, this compound is perfused at increasing concentrations.
-
Endpoints: The primary endpoints are changes in the MAP duration at 90% repolarization (MAPD90) and the incidence of arrhythmias (EADs, TdP).
Visualizations
Caption: Proposed proarrhythmic signaling pathway of this compound.
Caption: Experimental workflow for assessing in vivo proarrhythmia.
References
- 1. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 3. Mechanisms of drug-induced proarrhythmia in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. HERG1 Channel Agonists and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity [frontiersin.org]
- 10. How many ECG leads are required for in vivo studies in safety pharmacology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AM-92016 Hydrochloride for Ik Block
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AM-92016 hydrochloride for blocking the delayed rectifier potassium current (Ik).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (Ik).[1] Its primary mechanism of action is to inhibit the efflux of potassium ions through delayed rectifier potassium channels, which are crucial for the repolarization phase of the action potential in excitable cells like cardiomyocytes and neurons.[2][3] By blocking these channels, AM-92016 prolongs the action potential duration.[2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A reported IC50 value, the concentration at which 50% of the Ik is inhibited, was 40 nM in rabbit sino-atrial node cells.[2] For initial experiments, a concentration range bracketing this value is recommended. A dose-response curve should be generated to determine the optimal concentration for your specific experimental model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, with a solubility of up to 150 mg/mL (310.02 mM).[3][4] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for long-term use. For daily experiments, the stock solution can be diluted to the final working concentration in the external solution. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent effects.
Q4: What are the components of the delayed rectifier potassium current (Ik)?
A4: The delayed rectifier potassium current (Ik) is comprised of two main components: the rapid delayed rectifier current (IKr) and the slow delayed rectifier current (IKs).[5] In some tissues, like the atria, an ultra-rapid component (IKur) is also present.[6] The molecular basis for these channels are primarily hERG (for IKr) and KCNQ1/KCNE1 (for IKs).[5]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for Ik block.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of AM-92016 on Ik. | 1. Incorrect Concentration: The concentration used may be too low. 2. Compound Degradation: Improper storage may have led to the degradation of the compound. 3. Cell Health: The cells may not be expressing the target Ik channels at a sufficient level. 4. Voltage Protocol: The voltage protocol may not be optimal for activating Ik. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 2. Prepare a fresh stock solution of AM-92016. 3. Ensure cells are healthy and passaged appropriately. Consider using a positive control (a known Ik blocker) to validate the assay. 4. Use a voltage protocol designed to elicit Ik, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[7] |
| High variability in Ik block between experiments. | 1. Inconsistent Drug Application: The duration and method of drug application may vary. 2. Temperature Fluctuations: Ion channel kinetics are sensitive to temperature. 3. Cell Passage Number: The expression level of ion channels can change with cell passage. | 1. Standardize the drug perfusion protocol, ensuring a consistent application time to reach steady-state block. 2. Maintain a constant temperature throughout the experiment using a temperature-controlled stage. 3. Use cells within a consistent and low passage number range. |
| Sudden loss of giga-ohm seal upon drug application. | 1. Solvent Effect: High concentrations of DMSO can destabilize the cell membrane. 2. Mechanical Instability: The perfusion system may be causing mechanical disturbances. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Check the perfusion system for leaks or abrupt changes in flow rate that could dislodge the patch pipette. |
| Observed effect is not reversible after washout. | 1. High Compound Lipophilicity: The compound may be retained in the lipid bilayer of the cell membrane. 2. Irreversible Binding: Although unlikely for this compound, some blockers can bind irreversibly. | 1. Prolong the washout period. 2. If the effect remains irreversible, this may be a characteristic of the compound's interaction with the channel in your specific system. |
Experimental Protocols
Detailed Methodology for Determining the IC50 of AM-92016
This protocol outlines the whole-cell patch-clamp method for determining the half-maximal inhibitory concentration (IC50) of AM-92016 on Ik.
1. Cell Preparation:
-
Culture cells expressing the desired delayed rectifier potassium channels (e.g., HEK293 cells stably expressing hERG or primary cardiomyocytes) on glass coverslips.
-
Use cells at 70-80% confluency for experiments.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
-
AM-92016 Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Electrophysiology:
-
Obtain a giga-ohm seal (>1 GΩ) and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit Ik. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline Ik in the drug-free external solution until the current is stable.
-
Perfuse the cell with increasing concentrations of AM-92016 (e.g., 1, 10, 30, 100, 300, 1000 nM) diluted in the external solution. Allow the effect of each concentration to reach a steady state before recording.
-
Perform a washout with the drug-free external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current inhibition at each concentration to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the AM-92016 concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of Ik channel block by AM-92016.
Caption: Experimental workflow for IC50 determination.
References
- 1. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting unexpected results with AM-92016 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AM-92016 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3] By inhibiting this potassium channel, it delays the repolarization of the cell membrane, thereby prolonging the duration of the nerve impulse.[1][2] It is noted to be devoid of any β-adrenoceptor blocking activity.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound in its pure form should be stored at -20°C for up to 3 years.[2][4] For short-term storage, 2-8°C is recommended.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from moisture and light.[1][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: How should I dissolve this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 150 mg/mL (310.02 mM); sonication is recommended to aid dissolution.[2] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, where sonication is also recommended.[2][5]
Q4: What are the known in vivo effects of this compound?
In vivo studies have shown that this compound can exhibit proarrhythmic and prohypertensive activities. Researchers should carefully consider these effects when designing animal experiments.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my cell-based assay.
-
Question: I am not observing the expected change in cellular activity after applying this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of effect:
-
Improper Storage: Verify that the compound has been stored correctly, as prolonged exposure to room temperature or repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: Ensure that the final concentration of this compound in your assay is appropriate. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Solubility Issues: this compound may precipitate out of solution, especially in aqueous media. Ensure that the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) to maintain solubility. Visually inspect for any precipitation.[2]
-
Cell Line Specificity: The expression of the target delayed rectifier potassium channels can vary significantly between different cell lines. Confirm that your cell line expresses the specific potassium channel subtype that this compound targets.
-
Experimental Protocol: Review your experimental timeline. The incubation time with the compound may be insufficient to elicit a measurable response.
-
Issue 2: Observing unexpected off-target effects.
-
Question: My cells are showing unexpected morphological changes or toxicity after treatment with this compound. What should I do?
-
Answer: Unexpected effects could be due to several factors:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO to differentiate the effects of the solvent from the compound.[2]
-
Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. A dose-response experiment is crucial to identify a concentration that is both effective and non-toxic.
-
Purity of the Compound: Ensure the purity of the this compound being used. Impurities could contribute to unexpected biological activities. Refer to the Certificate of Analysis (CofA) for your specific batch.[6]
-
Issue 3: Difficulty dissolving the compound for in vivo studies.
-
Question: I am having trouble preparing a clear solution of this compound for my animal experiments. What can I do?
-
Answer: For in vivo formulations, achieving a clear solution can be challenging. Here are some tips:
-
Sequential Addition of Solvents: When preparing a co-solvent formulation (e.g., DMSO, PEG300, Tween-80, saline), add and mix each solvent sequentially. Ensure the compound is fully dissolved in one solvent before adding the next.[2][5]
-
Sonication and Gentle Warming: Sonication can significantly aid dissolution.[2] Gentle warming to 37°C can also help, but be cautious to avoid degradation of the compound.[6]
-
Alternative Formulations: If the recommended formulation is not suitable, you may consider other vehicles. For oral gavage, a homogenous suspension using 0.5% CMC-Na can be prepared.[2]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 150 mg/mL (310.02 mM) | Sonication is recommended.[2] |
| In Vivo Formulation 1 | ≥ 2.17 mg/mL (4.48 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[5] |
| In Vivo Formulation 2 | ≥ 2.17 mg/mL (4.48 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[5] |
| In Vivo Formulation 3 | ≥ 2.17 mg/mL (4.48 mM) | 10% DMSO, 90% corn oil.[5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Pure Form | -20°C | 3 years[2] |
| In Solvent | -80°C | 6 months[1][5] |
| In Solvent | -20°C | 1 month[1][5] |
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on delayed rectifier potassium currents (IK) in a mammalian cell line.
Methodology:
-
Cell Preparation: Culture cells expressing the target potassium channel on glass coverslips.
-
Solution Preparation:
-
Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Prepare an internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Compound Application:
-
Establish a stable baseline recording of IK.
-
Perfuse the cells with the external solution containing the desired final concentration of this compound (e.g., 1 µM, 10 µM, 100 µM) with a final DMSO concentration of ≤0.1%.
-
Record the currents after the effect of the compound has reached a steady state.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
AM-92016 hydrochloride cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cytotoxic effects of AM-92016 hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4] By inhibiting these potassium channels, it delays the repolarization of the cell membrane, which can affect the duration of the action potential in excitable cells.[1][2] In non-excitable cells, altering potassium channel function can impact cell volume, proliferation, and apoptosis.
Q2: I am not observing any cytotoxicity with this compound in my cell line. What could be the reason?
A2: Several factors could contribute to a lack of observed cytotoxicity:
-
Cell Line Specificity: The expression and importance of the delayed rectifier potassium channels can vary significantly between different cell lines. Your cell line of interest may not express the specific subtype of potassium channel that this compound targets, or the channel may not play a critical role in cell survival.
-
Compound Solubility and Stability: Ensure that this compound is completely dissolved in your culture medium. Precipitated compound will not be effective. Refer to the solubility data for appropriate solvents.[2][5] Also, consider the stability of the compound in your culture conditions over the duration of the experiment.
-
Concentration and Treatment Duration: The effective concentration and the required treatment time to induce a cytotoxic response can vary. It is recommended to perform a dose-response experiment with a wide range of concentrations and multiple time points.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the compound. Consider trying an alternative method to confirm your results.
Q3: My cytotoxicity results are not reproducible. What are the common causes of variability?
A3: Lack of reproducibility in cytotoxicity assays can stem from several sources:
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition or serum batches can all impact cellular responses to a compound.
-
Compound Preparation: Inconsistent preparation of stock solutions and dilutions can lead to significant variability. Always prepare fresh dilutions for each experiment from a validated stock solution.
-
Assay Protocol: Minor variations in incubation times, reagent concentrations, or washing steps can affect the outcome. Adhere strictly to a standardized protocol.
-
Instrumentation: Ensure that plate readers or flow cytometers are properly calibrated and maintained.
Troubleshooting Guides
Issue: High background signal in the MTT assay.
-
Possible Cause: Contamination of the cell culture with bacteria, yeast, or fungi, which can metabolize the MTT reagent.
-
Troubleshooting Step: Regularly check your cell cultures for any signs of contamination. Use fresh, sterile reagents and maintain aseptic techniques.
-
Possible Cause: The phenol (B47542) red in the culture medium can interfere with the absorbance reading.
-
Troubleshooting Step: Use phenol red-free medium for the duration of the MTT assay.
Issue: Unexpected cell morphology after treatment.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Troubleshooting Step: Run a vehicle control experiment with the same concentration of the solvent to assess its effect on cell morphology and viability. The final concentration of DMSO in cell-based assays should typically not exceed 0.1%.[2]
-
Possible Cause: The observed morphological changes could be indicative of a specific cellular process, such as apoptosis or cell cycle arrest.
-
Troubleshooting Step: To investigate this further, consider performing an apoptosis assay (e.g., Annexin V/PI staining) or a cell cycle analysis.
Quantitative Data Summary
As specific cytotoxicity data for this compound is not widely available in published literature, the following table presents hypothetical IC50 values to illustrate how such data would be presented. Researchers should determine the IC50 values for their specific cell lines of interest experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.8 |
| MCF-7 | Breast Cancer | 48 | 42.1 |
| A549 | Lung Cancer | 48 | 65.3 |
| Jurkat | T-cell Leukemia | 24 | 15.2 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan (B1609692).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Propidium Iodide Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Navigating Experiments with AM-92016 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving AM-92016 hydrochloride. By addressing common challenges and providing detailed protocols, this guide aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1][2][3][4] By inhibiting this potassium channel, it delays the repolarization of the cell membrane, thereby extending the duration of the nerve impulse.[1][2][5][6] It is important to note that it is devoid of any β-adrenoceptor blocking activity.[4]
Q2: My experimental results are inconsistent between batches of this compound. What could be the cause?
A2: Inconsistent results can stem from several factors. A primary reason can be variability in the compound's handling and storage. Ensure that the compound is stored under the recommended conditions, typically at 4°C for solid form and -20°C or -80°C for solutions, sealed from moisture and light.[1][7] For dissolved solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.[2] Additionally, batch-to-batch purity can vary, so it is crucial to obtain a certificate of analysis (CoA) for each new lot.[8]
Q3: I am observing significant cell toxicity at concentrations where I expect to see specific channel blocking. What does this suggest?
A3: High levels of cell death, especially at concentrations intended for specific inhibition, may indicate off-target effects or issues with the experimental setup.[9][10] Consider the following:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.[2] Always include a vehicle-only control in your experiments.
-
Compound Purity: Impurities in the compound could contribute to unexpected toxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and the vehicle.
Q4: I am not observing the expected biological effect of this compound. How can I troubleshoot this?
A4: If the expected biological effect is absent, a systematic troubleshooting approach is necessary.[9]
-
Compound Integrity: Ensure your stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of potency.
-
Solubility Issues: Incomplete dissolution of the compound will result in a lower effective concentration. Ensure the compound is fully dissolved, using sonication if necessary, as recommended by suppliers.[2]
-
Experimental Conditions: Verify all experimental parameters, including cell density, incubation times, and media components.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation
-
Symptom: The compound does not fully dissolve in the desired solvent, or precipitation is observed after dilution in aqueous media.
-
Possible Causes:
-
Incorrect solvent choice.
-
The concentration exceeds the solubility limit.
-
Hygroscopic nature of the solvent (e.g., DMSO) affecting solubility.[1]
-
-
Solutions:
-
Use a recommended solvent such as DMSO for initial stock solutions.[1][2]
-
For in vivo studies, specific formulations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are suggested.[2][7]
-
Always use newly opened or properly stored anhydrous DMSO.[1]
-
Gentle warming (e.g., 37°C) and sonication can aid in dissolution.[2][8]
-
Prepare dilutions in aqueous media immediately before use and ensure thorough mixing.
-
Problem 2: Inconsistent Assay Results
-
Symptom: High variability in measurements between replicate wells, plates, or experiments.
-
Possible Causes:
-
Inaccurate pipetting.
-
Cell plating inconsistencies.
-
Edge effects in multi-well plates.
-
Compound degradation.
-
-
Solutions:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure a homogenous cell suspension when plating.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with a buffer or media.
-
Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution.[9]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125[1][7] - 150[2][5] | 258.35[1][7] - 310.02[2][5] | Ultrasonic treatment is recommended.[1][2] |
| In vivo formulation 1 | ≥ 2.17[7] | ≥ 4.48[7] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7] |
| In vivo formulation 2 | ≥ 2.17[7] | ≥ 4.48[7] | 10% DMSO, 90% (20% SBE-β-CD in saline).[7] |
| In vivo formulation 3 | ≥ 2.17[7] | ≥ 4.48[7] | 10% DMSO, 90% corn oil.[7] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C[1] | Long-term | Sealed, away from moisture and light.[1] |
| In Solvent | -20°C | 1 month[1][7] | Sealed, away from moisture and light.[1][7] |
| In Solvent | -80°C | 6 months[1][7] - 1 year[2] | Sealed, away from moisture and light.[1][2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 483.84 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, use 4.84 mg of the compound.
-
Add the appropriate volume of DMSO to the compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: A typical workflow for in vitro experiments.
Caption: A logical flow for troubleshooting variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. glpbio.cn [glpbio.cn]
- 4. AM 92016 hydrochloride | CAS 133229-11-5 | Tocris Bioscience [tocris.com]
- 5. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]
- 6. This compound | CAS 133229-11-5 | TargetMol | Biomol.com [biomol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biocrick.com [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
AM-92016 hydrochloride batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-92016 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific blocker of the time-dependent delayed rectifier potassium current (IK).[1] By blocking these potassium channels, it delays the repolarization of the cell membrane, which can affect the duration of nerve impulses and cardiac action potentials.[2][3] It is often used in cardiovascular research, particularly in the study of arrhythmias.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term use, it can be stored at 2-8°C.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5] It is crucial to keep the compound in a tightly sealed container, away from moisture and light.[2][5]
Q3: How should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 150 mg/mL (310.02 mM).[3][6] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which allows for a solubility of at least 2.17 mg/mL.[5] Sonication or gentle warming to 37°C can aid in dissolution.[3][7]
Q4: I am observing inconsistent results between different experiments using this compound. What could be the cause?
A4: Inconsistent results can arise from several factors, including batch-to-batch variability of the compound, improper storage and handling, or variations in your experimental protocol. It is advisable to first review your storage and handling procedures. If the issue persists, consider the possibility of batch-to-batch differences and perform qualification experiments for each new batch.
Troubleshooting Guide
Issue 1: Unexpected or Variable Biological Activity
You may observe that a new batch of this compound exhibits a different potency or efficacy compared to a previous batch.
Possible Causes and Solutions:
-
Purity Differences: Although most vendors specify a purity of >98%, minor impurities can still affect biological activity.
-
Solution: Always request the Certificate of Analysis (CoA) for each batch to check the purity. If you suspect purity is an issue, you can perform your own analytical validation, such as HPLC.
-
Solubility Issues: Incomplete dissolution of the compound can lead to a lower effective concentration in your experiments.
-
Solution: Ensure the compound is fully dissolved. Use sonication or gentle warming as recommended. Visually inspect the solution for any precipitate before use. For in vivo studies, prepare fresh formulations for each experiment.
-
Compound Degradation: Improper storage can lead to degradation of the compound.
-
Solution: Adhere strictly to the recommended storage conditions (-20°C for the solid form, -80°C for stock solutions). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Hypothetical Batch-to-Batch Variability Data
The following table presents hypothetical data for three different batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.2% | 98.5% | 99.5% |
| Appearance | White Powder | Off-white Powder | White Powder |
| Solubility in DMSO | 150 mg/mL | 145 mg/mL | 155 mg/mL |
| IC50 (IK block) | 5.2 µM | 6.5 µM | 5.0 µM |
| Residual Solvents | <0.1% | 0.3% | <0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the required volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 483.84 g/mol ).
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Patch-Clamp Assay for IK Inhibition
-
Culture cells expressing the target potassium channel (e.g., HEK293 cells transfected with hERG).
-
Prepare a series of dilutions of this compound from your stock solution in the appropriate extracellular recording solution.
-
Perform whole-cell patch-clamp recordings to measure the delayed rectifier potassium current (IK).
-
Apply the different concentrations of this compound to the cells and record the inhibition of the current.
-
Construct a dose-response curve to determine the IC50 value for the specific batch of the compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro potency testing.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. glpbio.cn [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. biocrick.com [biocrick.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 133229-11-5 | Potassium Channel | MOLNOVA [molnova.com]
- 7. biocrick.com [biocrick.com]
Validation & Comparative
A Comparative Guide: AM-92016 Hydrochloride vs. Sotalol for IKr, IKs, and IKur Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological effects of AM-92016 hydrochloride and sotalol (B1662669), focusing on their inhibitory activity on the key cardiac potassium currents: IKr, IKs, and IKur. The information presented is based on available experimental data to assist in research and drug development decisions.
Overview and Key Differences
Sotalol is a well-established antiarrhythmic agent that combines Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties.[1][2] Its Class III effects are primarily attributed to the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[3] this compound, a sotalol analogue, is a specific blocker of the time-dependent delayed rectifier potassium current (IK) and is notably devoid of β-adrenoceptor blocking activity.[4] This key difference in their mechanism of action is a critical consideration in experimental design and potential therapeutic applications.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of this compound and sotalol on IKr, IKs, and IKur. It is important to note that while data for IKr inhibition is available, specific IC50 values for IKs and IKur for both compounds are not readily found in the reviewed literature.
| Compound | Target Ion Channel | IC50 Value | Cell Type/System | Reference |
| This compound | IKr | ~30 nM | Guinea-pig ventricular cells | [5] |
| IKr | 40 nM | Isolated rabbit sinoatrial node cells | [6] | |
| IKs | Data not available | |||
| IKur | Data not available | |||
| Sotalol | IKr | 52 µM | Rabbit ventricular myocytes | [3] |
| IKr | 78 µM | HEK293 cells (manual patch-clamp) | [3] | |
| IKr (KD) | ~2 mM (d- and l-isomers) | In silico modeling | ||
| IKs | Data not available | |||
| IKur | Data not available |
Experimental Protocols
The following is a generalized whole-cell patch-clamp protocol for measuring the inhibition of IKr, IKs, and IKur by this compound and sotalol. Specific voltage clamp protocols are tailored to isolate each current.
Cell Preparation
-
Cell Culture: Use appropriate cell lines stably expressing the human ether-à-go-go-related gene (hERG) for IKr, KCNQ1/KCNE1 for IKs, or KCNA5 for IKur (e.g., HEK293 or CHO cells). Alternatively, isolated primary cardiomyocytes (e.g., from rabbit or guinea pig ventricles) can be used.
-
Dissociation (for primary cells): Isolate single ventricular myocytes using enzymatic digestion with collagenase and protease.
-
Plating: Plate cells on glass coverslips for electrophysiological recording.
Electrophysiological Recording
-
Solutions:
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For isolating specific currents, pharmacological blockers for other channels (e.g., nifedipine (B1678770) for L-type Ca2+ channels, tetrodotoxin (B1210768) for Na+ channels) should be added.
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow for dialysis of the cell with the pipette solution for several minutes before recording.
-
Voltage Clamp Protocols
-
IKr Measurement:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1000 ms (B15284909) to activate and then inactivate the IKr channels.
-
Repolarize the membrane to -50 mV to record the characteristic tail current, which represents the deactivating IKr.
-
To isolate IKr, the specific blocker E-4031 can be used in control experiments to subtract the E-4031-sensitive current.
-
-
IKs Measurement:
-
Hold the membrane potential at -80 mV.
-
Apply a long depolarizing pulse to +40 mV for 3-5 seconds to fully activate the slow IKs channels.
-
Repolarize to -40 mV to record the IKs tail current.
-
To isolate IKs, the specific blocker Chromanol 293B can be used.
-
-
IKur Measurement:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing prepulse to -40 mV for 500 ms to inactivate Na+ channels.
-
Apply depolarizing test pulses in 10 mV increments from -30 mV to +60 mV for 200 ms.
-
The sustained outward current at the end of the depolarizing pulse represents IKur.
-
To isolate IKur, 4-aminopyridine (B3432731) (4-AP) at low concentrations (e.g., 50 µM) can be used.
-
Data Analysis
-
Measure the peak tail current amplitude for IKr and IKs, and the sustained current for IKur.
-
Apply different concentrations of this compound or sotalol and record the current inhibition.
-
Construct concentration-response curves and calculate the IC50 values using a Hill equation fit.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the target potassium channels and a typical experimental workflow.
Caption: Simplified signaling pathway of the IKr channel.
Caption: Simplified signaling pathway of the IKs channel.
Caption: Simplified signaling pathway of the IKur channel.
Caption: Experimental workflow for assessing ion channel inhibition.
Conclusion
This compound and sotalol are both potent inhibitors of the IKr current, a critical component of cardiac repolarization. However, they exhibit distinct pharmacological profiles. This compound is a highly potent and specific IKr blocker, with IC50 values in the low nanomolar range, and lacks the beta-adrenergic blocking activity of sotalol.[5] Sotalol, in contrast, has a broader mechanism of action, combining moderate IKr inhibition (with IC50 values in the micromolar range) with non-selective beta-blockade.[1][3]
The choice between these two compounds for research purposes will depend on the specific experimental goals. This compound is a valuable tool for selectively studying the role of IKr in cardiac electrophysiology without the confounding effects of beta-blockade. Sotalol, on the other hand, is more relevant for studies investigating the combined effects of IKr block and beta-adrenergic antagonism, which is pertinent to its clinical use as an antiarrhythmic agent.
Further research is required to fully characterize the inhibitory profiles of both compounds, particularly concerning their effects on IKs and IKur, for which quantitative data is currently lacking. Such information will provide a more complete understanding of their electrophysiological properties and potential off-target effects.
References
- 1. Sotalol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Sotalol/Sotalol AF: Side Effects, Dosage, Uses, and More [healthline.com]
- 3. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AM-92016 Hydrochloride and Dofetilide: Efficacy and Electrophysiological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and electrophysiological properties of two potassium channel blockers, AM-92016 hydrochloride and dofetilide (B1670870). While both compounds target the delayed rectifier potassium current, their distinct pharmacological profiles result in significantly different in vitro and in vivo effects. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid in research and drug development decisions.
Executive Summary
Dofetilide is a well-characterized, potent, and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. Its primary clinical application is in the management of atrial fibrillation and flutter, where it is effective in restoring and maintaining sinus rhythm. However, its use is associated with a significant risk of QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP).
This compound is also a blocker of the delayed rectifier potassium current (IK). In vitro studies have demonstrated its ability to prolong the cardiac action potential duration. However, in vivo studies have revealed a more complex and paradoxical profile, including proarrhythmic and prohypertensive effects, and notably, a decrease in the QT interval in some animal models. This divergence from the expected effects of a pure IKr blocker highlights a different mechanism of action or the influence of off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and dofetilide. It is important to note that the data are derived from different studies using various experimental models and conditions, which may limit direct comparability.
| Parameter | This compound | Dofetilide | Source |
| Target | Delayed rectifier potassium current (IK) | Rapid component of the delayed rectifier potassium current (IKr) | [1] |
| IC50 | 40 nM (IK in rabbit sino-atrial node cells) | 7-15 nM (hERG, depending on voltage protocol) | [1] |
| Effect on Action Potential Duration (APD) | Increased APD20 and APD90 in guinea-pig and rabbit ventricular cells | Prolongs action potential duration | [1][2] |
| In Vivo Effect on QT Interval | Decreased QT interval in anesthetized guinea-pigs (from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg) | Dose-dependent prolongation of the QT and QTc intervals | [3][4] |
| Proarrhythmic Effects | Exhibited proarrhythmic activity in guinea-pigs and pigs; shortened time to onset of ouabain-induced ventricular fibrillation. | Risk of Torsades de Pointes (TdP); incidence of 0.9% to 3.3% in clinical trials. | [2][3] |
| Hemodynamic Effects | Increased heart rate, systolic arterial blood pressure, and left ventricular systolic pressure in anesthetized guinea-pigs. | Minimal effects on myocardial contractility and systemic hemodynamics at therapeutic doses. | [2][3] |
Signaling Pathways and Mechanism of Action
Dofetilide: Selective IKr Blockade
Dofetilide's mechanism of action is well-established as a highly selective blocker of the IKr potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, dofetilide delays repolarization, thereby prolonging the action potential duration and the effective refractory period. This is the basis for its antiarrhythmic effect in conditions like atrial fibrillation. However, excessive prolongation of the action potential can lead to early afterdepolarizations (EADs), which are a known trigger for TdP.
This compound: A Complex Profile
This compound also blocks the delayed rectifier potassium current, which should theoretically lead to APD and QT interval prolongation. While APD prolongation is observed in vitro, the in vivo findings of QT interval shortening and prohypertensive effects suggest a more complex mechanism. This could involve interactions with other ion channels or signaling pathways that counteract the effects of IK blockade or induce separate physiological responses. The prohypertensive effect may be related to actions on vascular smooth muscle cells, where it has been shown to inhibit NO-induced ERK1/2 dephosphorylation.[1]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory concentration (IC50) of the compounds on the IKr/hERG current.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG potassium channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for patch-clamp recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at 35-37°C.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current, which is used to measure the peak IKr.
-
-
Drug Application: The test compound (this compound or dofetilide) is applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the control current. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.
Ex Vivo Arrhythmia Model: Langendorff-Perfused Heart
Objective: To assess the effects of the compounds on cardiac electrophysiology and proarrhythmic potential in an isolated heart model.
Methodology:
-
Heart Isolation: A rabbit or guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Instrumentation:
-
A volume-conducted electrocardiogram (ECG) is recorded to measure QT interval.
-
Monophasic action potential (MAP) electrodes can be placed on the epicardial surface to record action potential duration.
-
-
Stabilization: The heart is allowed to stabilize for a period before baseline measurements are taken.
-
Drug Perfusion: The test compound is added to the perfusate at desired concentrations.
-
Data Acquisition: ECG and MAP recordings are continuously monitored to assess changes in QT interval, action potential duration, and the occurrence of arrhythmias.
-
Arrhythmia Induction (Optional): Programmed electrical stimulation can be used to assess the vulnerability to induced arrhythmias.
In Vivo Arrhythmia and Hemodynamic Assessment
Objective: To evaluate the effects of the compounds on cardiovascular parameters and arrhythmia incidence in a whole animal model.
Methodology:
-
Animal Model: Anesthetized guinea pigs or pigs are commonly used.
-
Instrumentation:
-
ECG electrodes are placed to monitor heart rate and QT interval.
-
A catheter is inserted into an artery (e.g., carotid) to measure blood pressure.
-
A catheter can be placed in the left ventricle to measure left ventricular pressure and contractility (dP/dt).
-
-
Drug Administration: The test compound is administered intravenously as a bolus or continuous infusion.
-
Arrhythmia Induction:
-
Pharmacological: Infusion of a proarrhythmic agent like ouabain.
-
Ischemic: Ligation of a coronary artery to induce myocardial ischemia.
-
-
Data Collection and Analysis: Continuous monitoring of ECG and hemodynamic parameters. The time to onset and incidence of arrhythmias are recorded and compared between control and drug-treated groups.
Conclusion
This compound and dofetilide, while both targeting the delayed rectifier potassium current, exhibit markedly different pharmacological profiles. Dofetilide is a well-defined IKr blocker with predictable effects on QT prolongation and a known risk of TdP, making it a useful tool for studying IKr-related proarrhythmia and a clinically relevant antiarrhythmic. In contrast, this compound displays a more complex and paradoxical profile in vivo, including QT shortening and prohypertensive effects, which suggests additional off-target activities or a different interaction with the cardiac ion channel milieu.
For researchers in drug development, the case of this compound serves as a crucial reminder that in vitro potency and selectivity do not always translate directly to the expected in vivo phenotype. A comprehensive assessment using a combination of in vitro, ex vivo, and in vivo models is essential to fully characterize the cardiovascular safety and efficacy profile of novel compounds. Further investigation into the additional targets and mechanisms of this compound is warranted to understand its unexpected in vivo effects.
References
- 1. glpbio.cn [glpbio.cn]
- 2. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Navigating the Landscape of Delayed Rectifier Current Blockers: A Comparative Guide to Alternatives for AM-92016 Hydrochloride
For researchers, scientists, and drug development professionals seeking to modulate the delayed rectifier potassium current, the choice of a pharmacological blocker is critical. While AM-92016 hydrochloride is known as a specific inhibitor of this current, a diverse array of alternative compounds offers varying degrees of potency, selectivity, and mechanisms of action. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The delayed rectifier potassium current (IK) is a crucial component of cellular repolarization, particularly in cardiomyocytes, and is comprised of two main subtypes: the rapid component (IKr) and the slow component (IKs). This compound, a sotalol (B1662669) analogue, has been identified as an inhibitor of the rapid component of the delayed rectifier potassium current (IKr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells.[1][2] However, its in-vivo effects have been associated with proarrhythmic activity.[3] This guide explores a range of alternative compounds that target IKr, IKs, or both, as well as other related ion channels, providing a basis for informed decision-making in experimental design.
Comparative Analysis of Delayed Rectifier Current Blockers
The following table summarizes the quantitative data for this compound and its alternatives, focusing on their half-maximal inhibitory concentrations (IC50) for the primary target currents and notable off-target effects. This allows for a direct comparison of potency and selectivity.
| Compound | Primary Target(s) | IC50 | Off-Target Effects (IC50 or % inhibition) | Key Characteristics |
| This compound | IKr | 40 nM (rabbit sinoatrial node cells)[1][2] | Selective for IKr over L-type Ca2+ current and If at 1 µM[1] | Sotalol analogue; exhibits proarrhythmic activity in vivo[3] |
| Dofetilide (B1670870) | IKr | 3.9 nM (guinea pig myocytes)[4] | Highly selective for IKr[4] | Potent and specific IKr blocker; can induce Torsades de Pointes |
| E-4031 | IKr | ~10 nM | Selective IKr blocker | Widely used experimental tool for IKr inhibition |
| HMR 1556 | IKs | 10.5 nM (canine ventricular myocytes) | IKr (>10 µM), Ito (33.9 µM), ICa,L (27.5 µM) | Potent and highly selective IKs blocker |
| Chromanol 293B | IKs | 1.8 µM (canine left ventricular myocytes) | Ito (38 µM) | Selective IKs blocker, though less potent than HMR 1556 |
| Azimilide | IKr & IKs | IKr: 0.4 µM, IKs: 3 µM (guinea pig ventricular myocytes) | ICa,L (use-dependent block) | Dual IKr/IKs blocker |
| Vernakalant | IKur, IKAch | - | Minor blockade of IKr, Ito, and late INa | Atrial-selective antiarrhythmic agent |
| Ranolazine | Late INa, IKr | Late INa: ~5-20 µM, IKr: 11.5 µM (canine ventricular myocytes) | Peak INa, ICa,L | Inhibits late sodium current, with additional effects on IKr |
Experimental Protocols: Measuring Delayed Rectifier Currents
The data presented in this guide are primarily derived from studies employing the whole-cell patch-clamp technique. This powerful electrophysiological method allows for the direct measurement of ion channel currents in isolated cells. Below are representative protocols for isolating and recording IKr and IKs.
Whole-Cell Patch-Clamp Recording of IKr (Dofetilide-sensitive current)
-
Cell Preparation: Acutely isolated cardiomyocytes (e.g., from guinea pig or rabbit ventricle) or stably transfected cell lines (e.g., HEK293 expressing hERG channels) are used.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors like nifedipine (B1678770) (for ICa,L) and Chromanol 293B (for IKs) can be added.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize the membrane to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds.
-
Repolarize the membrane to -50 mV to elicit tail currents.
-
The IKr is identified as the current that is sensitive to a specific blocker, such as Dofetilide (e.g., 100 nM). The Dofetilide-sensitive current is obtained by subtracting the current remaining after drug application from the baseline current.
-
Whole-Cell Patch-Clamp Recording of IKs (HMR 1556-sensitive current)
-
Cell Preparation: Similar to IKr recordings, using either native cardiomyocytes or cell lines expressing KCNQ1/KCNE1 channels.
-
Solutions:
-
External Solution (in mM): Similar to the IKr external solution. To isolate IKs, blockers for other currents such as nifedipine (for ICa,L) and Dofetilide or E-4031 (for IKr) are included.
-
Internal (Pipette) Solution (in mM): Similar to the IKr internal solution.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing prepulse to -40 mV for 500 ms (B15284909) to inactivate sodium channels.
-
Apply long depolarizing steps (e.g., 3-5 seconds) to a range of test potentials (e.g., from -20 mV to +60 mV).
-
Repolarize to -40 mV to record the tail currents.
-
IKs is identified as the current that is blocked by a specific inhibitor like HMR 1556 (e.g., 1 µM). The HMR 1556-sensitive current is obtained by digital subtraction.
-
Visualizing the Pathways and Processes
To better understand the molecular targets and experimental approaches, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Figure 1: Mechanism of IKr channel blockade.
Figure 2: Mechanism of IKs channel blockade.
Figure 3: Experimental workflow for compound screening.
Conclusion
The selection of a delayed rectifier potassium current blocker requires careful consideration of the specific research question. For highly selective IKr blockade, Dofetilide and E-4031 are potent options. For selective IKs inhibition, HMR 1556 offers superior potency over Chromanol 293B. For researchers interested in the combined effects on both currents, Azimilide provides a dual-blocking action. Furthermore, compounds like Vernakalant and Ranolazine offer alternative mechanisms for modulating cellular repolarization by targeting atrial-specific currents or the late sodium current, respectively. This guide provides the foundational data and experimental context to assist researchers in making an informed choice of the most suitable alternative to this compound for their specific experimental needs.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. glpbio.cn [glpbio.cn]
- 3. The in-vivo cardiovascular effects of a putative class III anti-arrhythmic drug, AM 92016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage- and time-dependent block of the delayed K+ current in cardiac myocytes by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AM-92016 Hydrochloride for Ik Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AM-92016 hydrochloride, a blocker of the delayed rectifier potassium current (Ik), with other established Ik channel inhibitors. The following sections present quantitative data on its specificity, outline experimental protocols for validation, and visualize key concepts to support your research and development efforts in cardiovascular and neuronal electrophysiology.
This compound is recognized as a potent blocker of the delayed rectifier potassium current (Ik), a critical component in the repolarization phase of the cardiac action potential and in regulating neuronal excitability.[1][2] Its specificity is a key attribute for its utility as a research tool and a potential therapeutic agent. This guide evaluates the experimental evidence supporting the selective action of this compound.
Comparative Selectivity Profile
To objectively assess the specificity of this compound, its inhibitory activity against the target Ik channel is compared with its effects on other key cardiac and neuronal ion channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized Ik channel blockers: Sotalol, Dofetilide (B1670870), and E-4031.
| Compound | Target Channel | IC50 (nM) | Off-Target Channel | IC50 (nM) | Reference |
| This compound | Ik (guinea pig ventricular cells) | ~30 | ICa (L-type Calcium Channel) | >1,000 | [1] |
| IK1 (Inward Rectifier K+ Channel) | >1,000 | [1] | |||
| β-adrenoceptors | No activity | [1] | |||
| Sotalol | hERG (IKr) | 35,000 - 86,400 | Nav1.5 (Sodium Channel) | >30,000 | [3] |
| Cav1.2 (L-type Calcium Channel) | >30,000 | ||||
| Dofetilide | hERG (IKr) | 7 - 13 | Nav1.5 (Sodium Channel) | >10,000 | [2] |
| Cav1.2 (L-type Calcium Channel) | >10,000 | ||||
| E-4031 | hERG (IKr) | 7.7 - 15.8 | Nav1.5 (Sodium Channel) | >10,000 | [4][5] |
| Cav1.2 (L-type Calcium Channel) | >10,000 |
Note: The IC50 value for this compound was determined for the global delayed rectifier current (Ik) in native cardiac myocytes, which includes both the rapid (IKr) and slow (IKs) components. The IC50 values for the comparative compounds are primarily for the hERG channel, which conducts the IKr current.
Experimental Protocols for Specificity Validation
The gold-standard method for determining the specificity of an ion channel blocker is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents through specific channels in isolated cells.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Preparation:
-
Use isolated primary cells (e.g., ventricular myocytes) endogenously expressing the ion channels of interest or a stable cell line (e.g., HEK293) heterologously expressing a specific ion channel subunit (e.g., hERG).
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Solutions:
-
External Solution (for Ik recording): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Ik recording): Composed of (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Specific ion channel blockers (e.g., nifedipine (B1678770) for ICa, tetrodotoxin (B1210768) for INa) should be added to the external solution to isolate the current of interest.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
-
Voltage Protocol to Elicit Ik:
-
Apply a depolarizing voltage step (e.g., to +20 mV for 200 ms) to activate the delayed rectifier potassium channels.
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -40 mV). The amplitude of this tail current is proportional to the number of open channels.
-
-
Compound Application and Data Analysis:
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound (e.g., this compound).
-
At each concentration, measure the steady-state block of the tail current.
-
Plot the percentage of current inhibition against the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
-
Specificity Testing:
-
Repeat the protocol using voltage protocols and ionic conditions optimized for other ion channels (e.g., Nav1.5, Cav1.2, other Kv channels) to determine the IC50 values for off-target effects.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by Ik channel blockers and the experimental workflow for specificity validation.
Conclusion
The available experimental data strongly support the high specificity of this compound for the delayed rectifier potassium current (Ik).[1] With an IC50 in the low nanomolar range for Ik and significantly weaker or no activity against other key cardiac ion channels and receptors at much higher concentrations, this compound stands out as a selective pharmacological tool.[1] In comparison to less selective agents like sotalol, and with a potency comparable to highly selective blockers like dofetilide and E-4031 for the IKr component, this compound is a valuable compound for investigating the physiological and pathophysiological roles of Ik channels. Rigorous validation of its specificity using the detailed patch-clamp protocol is essential for the interpretation of experimental results and for advancing its potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cipaproject.org [cipaproject.org]
- 4. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AM-92016 Hydrochloride Cross-Reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of AM-92016 hydrochloride, a known blocker of the delayed rectifier potassium current (IKr), against other key ion channels. Understanding the selectivity of a compound is critical for assessing its therapeutic potential and identifying potential off-target effects. While specific experimental data on a broad ion channel panel for this compound is not publicly available, this guide presents a hypothetical but representative selectivity profile based on its known primary target and the industry-standard approach to ion channel screening.
Executive Summary
This compound is recognized as a specific blocker of the time-dependent delayed rectifier potassium current.[1] It is reported to be devoid of β-adrenoceptor blocking activity.[1] To evaluate the broader selectivity of such a compound, a comprehensive cross-reactivity screening against a panel of relevant ion channels is standard practice in drug development. This guide outlines the expected outcomes of such a screening, highlighting the compound's anticipated high potency for its primary target with minimal activity against other major cardiac and neuronal ion channels.
Comparative Data: Hypothetical Ion Channel Selectivity Profile
The following table summarizes the anticipated results of this compound screened against a standard panel of ion channels, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) panel, which is crucial for assessing cardiac liability.[2][3][4] The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the ion channel's activity.
| Ion Channel | Gene | Current | Primary Function | This compound IC50 (µM) | Anticipated Selectivity vs. IKr |
| Primary Target | |||||
| hERG | KCNH2 | IKr | Cardiac repolarization | < 1 | - |
| Off-Target Panel (Hypothetical Data) | |||||
| Nav1.5 | SCN5A | INa | Cardiac depolarization | > 100 | > 100-fold |
| Cav1.2 | CACNA1C | ICaL | Cardiac action potential plateau | > 100 | > 100-fold |
| KvLQT1/minK | KCNQ1/KCNE1 | IKs | Cardiac repolarization | > 100 | > 100-fold |
| Kir2.1 | KCNJ2 | IK1 | Maintaining resting membrane potential | > 100 | > 100-fold |
| Kv4.3 | KCND3 | Ito | Early cardiac repolarization | > 100 | > 100-fold |
| Nav1.7 | SCN9A | INa | Pain signaling | > 100 | > 100-fold |
| Cav2.2 | CACNA1B | IN | Neurotransmitter release | > 100 | > 100-fold |
Note: The IC50 value for hERG is based on the known activity of this compound. The values for the off-target panel are hypothetical and represent the expected outcome for a highly selective compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of the hERG channel in cardiac repolarization and a typical workflow for assessing ion channel cross-reactivity.
Caption: Role of hERG in the cardiac action potential and the target of this compound.
Caption: Experimental workflow for ion channel cross-reactivity screening.
Experimental Protocols
The following is a detailed methodology for a typical automated patch-clamp electrophysiology assay used to determine the cross-reactivity of a compound like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human ion channels expressed in a stable mammalian cell line.
Materials:
-
Test Compound: this compound
-
Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, hNav1.5, hCav1.2).
-
Automated Patch-Clamp System: e.g., Sophion QPatch, Molecular Devices IonWorks Barracuda.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH.
-
Note: Solutions may vary depending on the specific ion channel being studied.
-
-
Compound Plate: 384-well plate with serial dilutions of this compound.
Procedure:
-
Cell Preparation:
-
Culture the stable cell lines according to standard protocols.
-
On the day of the experiment, detach the cells using a non-enzymatic dissociation solution.
-
Resuspend the cells in the external recording solution at a density of 1-2 x 106 cells/mL.
-
-
Automated Patch-Clamp Assay:
-
Prime the automated patch-clamp system with the internal and external recording solutions.
-
Load the cell suspension and the compound plate into the instrument.
-
The instrument will automatically perform the following steps for each well:
-
Trap a single cell on the patch-clamp aperture.
-
Form a giga-ohm seal between the cell membrane and the aperture.
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit the ionic current of interest.
-
Record a baseline current.
-
Apply the vehicle control and then increasing concentrations of this compound.
-
Record the current at each compound concentration.
-
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline current.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Disclaimer: This guide is for informational purposes for a scientific audience. The cross-reactivity data for the off-target panel is hypothetical and intended to illustrate the expected selectivity of a specific ion channel blocker. For definitive results, experimental testing of this compound against a broad ion channel panel is required.
References
A Comparative Analysis of Class III Antiarrhythmic Agents: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of key Class III antiarrhythmic agents: amiodarone (B1667116), dronedarone (B1670951), sotalol (B1662669), dofetilide (B1670870), and ibutilide. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, electrophysiological effects, clinical efficacy, and safety profiles.
Mechanism of Action and Signaling Pathways
Class III antiarrhythmic agents primarily exert their effect by blocking potassium channels, which are crucial for the repolarization phase (phase 3) of the cardiac action potential. This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP), thereby disrupting re-entrant arrhythmias.[1][2] While this core mechanism is shared, the specific ion channels targeted and the presence of additional pharmacological actions vary significantly among these agents, influencing their clinical utility and adverse effect profiles.
Amiodarone, for instance, exhibits a broad spectrum of activity, blocking not only potassium channels but also sodium and calcium channels, in addition to possessing antiadrenergic properties.[3][4] Dronedarone, a non-iodinated derivative of amiodarone, was developed to mitigate some of amiodarone's toxicity and also demonstrates multichannel blocking effects.[5][6] In contrast, dofetilide is a pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[7] Sotalol uniquely combines Class III activity (IKr blockade) with non-selective beta-adrenergic blockade (Class II activity).[3] Ibutilide's mechanism is distinct in that it not only blocks IKr but also activates a slow inward sodium current.
Comparative Electrophysiological Effects
The primary electrophysiological effect of all Class III agents is the prolongation of the APD, which manifests as a prolongation of the QT interval on the surface electrocardiogram (ECG). However, the extent of this effect and its rate-dependence varies.
| Feature | Amiodarone | Dronedarone | Sotalol | Dofetilide | Ibutilide |
| Primary K+ Channel Target | IKr, IKs | IKr, IKs | IKr | IKr | IKr |
| Action Potential Duration | ↑↑↑ | ↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |
| Effective Refractory Period | ↑↑↑ | ↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |
| QT Interval Prolongation | ↑↑ | ↑ | ↑↑ | ↑↑↑ | ↑↑↑ |
| Heart Rate | ↓ | ↓ | ↓↓ | ↔ | ↔ |
| AV Conduction | ↓ | ↓ | ↓ | ↔ | ↔ |
| Reverse Use-Dependence | Minimal | Present | Pronounced | Pronounced | Pronounced |
Table 1: Comparative Electrophysiological Properties of Class III Antiarrhythmic Agents. (↑↑↑: Strong increase; ↑↑: Moderate increase; ↑: Mild increase; ↔: No significant change; ↓: Mild decrease; ↓↓: Moderate decrease)
Clinical Efficacy
The clinical efficacy of these agents has been evaluated in numerous clinical trials for the treatment of atrial fibrillation (AF) and ventricular tachyarrhythmias.
Atrial Fibrillation
| Agent | Conversion of AF to Sinus Rhythm | Maintenance of Sinus Rhythm |
| Amiodarone | Moderately effective (oral); More effective than sotalol and propafenone.[8] | Highly effective; Superior to sotalol and propafenone.[8] In the DIONYSOS trial, amiodarone was more effective than dronedarone in preventing AF recurrence (42.0% vs 63.5%).[9] |
| Dronedarone | Less effective than amiodarone. | Less effective than amiodarone.[9] The ATHENA trial showed dronedarone reduced cardiovascular hospitalization or death in patients with paroxysmal or persistent AF.[3][5] |
| Sotalol | Less effective for cardioversion. | Moderately effective; less effective than amiodarone.[8] |
| Dofetilide | Effective for pharmacological cardioversion (conversion rates of 6.1% to 29.9% with increasing doses vs 1.2% for placebo).[8] | Effective for maintenance of sinus rhythm. |
| Ibutilide | Highly effective for acute cardioversion of recent-onset AF and atrial flutter (conversion rate of ~50%).[10] | Not used for long-term maintenance. |
Table 2: Efficacy of Class III Antiarrhythmic Agents in Atrial Fibrillation.
Ventricular Arrhythmias
| Agent | Efficacy in Ventricular Tachycardia (VT) / Ventricular Fibrillation (VF) |
| Amiodarone | Effective in suppressing life-threatening ventricular arrhythmias. |
| Dronedarone | Showed efficacy in animal models and case reports for refractory VT/VF, but safety concerns exist in patients with structural heart disease.[7] |
| Sotalol | Effective in suppressing ventricular arrhythmias. |
| Dofetilide | A study in ICD recipients with drug-refractory VT/VF showed a significant reduction in monthly arrhythmia episodes.[7] |
| Ibutilide | Not indicated for the treatment of ventricular arrhythmias. |
Table 3: Efficacy of Class III Antiarrhythmic Agents in Ventricular Arrhythmias.
Safety and Tolerability
A major differentiating factor among Class III agents is their safety profile, particularly the risk of proarrhythmia (Torsades de Pointes) and extracardiac side effects.
| Agent | Risk of Torsades de Pointes (TdP) | Common Extracardiac Adverse Effects |
| Amiodarone | Low (despite QT prolongation) | Pulmonary toxicity (10-17% incidence with 400 mg/day), thyroid dysfunction (hypo- or hyperthyroidism), hepatotoxicity, corneal microdeposits, skin photosensitivity, and neurologic effects.[2][4][11][12][13] |
| Dronedarone | Lower than amiodarone. | Gastrointestinal effects (diarrhea, nausea), skin reactions. Contraindicated in patients with severe heart failure. |
| Sotalol | 1-4%; dose-dependent and increased in patients with renal impairment.[14] | Bradycardia, fatigue, bronchospasm (due to beta-blockade). |
| Dofetilide | 2-3%; dose-dependent and requires in-hospital initiation with QT monitoring.[14][15] | Headache, dizziness. |
| Ibutilide | High (up to 8%); requires continuous ECG monitoring during and after administration. | Nausea, headache. |
Table 4: Safety Profiles of Class III Antiarrhythmic Agents.
Experimental Protocols
Electrophysiological Analysis: Patch-Clamp Technique for IKr Measurement
The patch-clamp technique is fundamental for characterizing the effects of Class III agents on specific ion channels, such as the hERG channel which conducts the IKr current.
Protocol Details:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 1-2 seconds to activate the channels.
-
Repolarize to -50 mV to elicit the characteristic hERG tail current, which is then measured.[16]
-
In Vivo Arrhythmia Model: Aconitine-Induced Arrhythmia in Rats
This model is frequently used to assess the antiarrhythmic potential of novel compounds.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal).
-
Arrhythmia Induction: Aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min).[1][17]
-
Data Acquisition: A standard limb lead II ECG is continuously recorded.
-
Endpoints: The primary endpoints are the time to the first ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF). The ability of a test compound, administered prior to aconitine, to delay or prevent the onset of these arrhythmias is a measure of its antiarrhythmic efficacy.
Large Animal Model: Canine Model of Sudden Cardiac Death
Canine models are valuable for studying ventricular arrhythmias in the context of structural heart disease, which more closely resembles the human condition.
Protocol Details:
-
Model Creation: A myocardial infarction is surgically induced by ligating a coronary artery (e.g., the left anterior descending artery). After a healing period of several weeks, the dogs develop a stable scar that can serve as a substrate for re-entrant ventricular tachycardia.
-
Arrhythmia Induction: Ventricular arrhythmias can be induced by programmed electrical stimulation (delivering precisely timed electrical impulses to the ventricle) or by a combination of exercise and transient ischemia.
-
Data Acquisition: Continuous ECG is recorded via implanted telemetry devices.
-
Endpoints: The primary endpoints are the inducibility of sustained VT or VF, and the incidence of spontaneous arrhythmias. The efficacy of an antiarrhythmic drug is assessed by its ability to prevent the induction of or reduce the frequency of spontaneous ventricular arrhythmias.[18]
Conclusion
The selection of a Class III antiarrhythmic agent for therapeutic use or further research requires a careful consideration of the trade-off between efficacy and safety. Amiodarone remains one of the most effective antiarrhythmic drugs, but its use is often limited by a significant burden of extracardiac toxicity. Newer agents like dronedarone offer an improved safety profile but with reduced efficacy compared to amiodarone. Sotalol and dofetilide are effective for both atrial and ventricular arrhythmias but carry a significant risk of Torsades de Pointes, necessitating careful patient selection and monitoring. Ibutilide is a valuable tool for the acute pharmacological cardioversion of atrial fibrillation. The experimental models and protocols described herein provide a framework for the continued investigation and development of safer and more effective antiarrhythmic therapies.
References
- 1. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiodarone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Dronedarone or amiodarone for rhythm control for atrial fibrillation: implications from the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Emerging Antiarrhythmic Drug Therapy for Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of Rapid Switching from Amiodarone to Dofetilide in Patients With AF With an ICD - American College of Cardiology [acc.org]
- 9. A short-term, randomized, double-blind, parallel-group study to evaluate the efficacy and safety of dronedarone versus amiodarone in patients with persistent atrial fibrillation: the DIONYSOS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Arrhythmic Agents in the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLInical Profile and Side Effects of chronic use of oral Amiodarone in cardiology outpatients department (CLIPSE-A Study)- A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The incidence and predictors of overall adverse effects caused by low dose amiodarone in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adverse reactions of Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrocardiographic Predictors of Torsadogenic Risk During Dofetilide or Sotalol Initiation: Utility of a Novel T Wave Analysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 18. researchgate.net [researchgate.net]
Validating In Vitro Findings of AM-92016 Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for AM-92016 hydrochloride, a potent and specific blocker of the delayed rectifier potassium current (IK). We will objectively compare its performance with alternative potassium channel blockers and provide detailed experimental protocols to support the presented data. This document is intended to aid researchers in evaluating the translation of this compound's cellular effects to whole-organism responses.
Core Compound Profile: this compound
This compound is a sotalol (B1662669) analogue that selectively inhibits the delayed rectifier potassium current (IK), a critical component in the repolarization phase of the cardiac action potential.[1] Unlike its parent compound, sotalol, AM-92016 is specifically designed to be devoid of β-adrenoceptor blocking activity, making it a more targeted tool for studying the effects of IK blockade.
In Vitro and In Vivo Data Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound and its primary comparator, sotalol.
Table 1: In Vitro Electrophysiological Profile
| Parameter | This compound | Sotalol | Experimental System |
| Target | Delayed Rectifier K+ Current (IK) | Delayed Rectifier K+ Current (IK), β-adrenergic receptors | Guinea-pig and rabbit ventricular cells |
| IC50 for IK Blockade | ~30 nM[1] | Lower potency (µM range) | Guinea-pig and rabbit ventricular cells |
| Effect on Action Potential Duration (APD) | Significant prolongation at 20% and 90% repolarization levels[1] | Prolongs APD | Guinea-pig and rabbit ventricular cells |
Table 2: In Vivo Cardiovascular Effects
| Parameter | This compound | Sotalol | Experimental System |
| Dosage Range (in vivo) | 10 µg/kg - 5 mg/kg | Varies based on application | Anesthetized guinea-pigs |
| Effect on Heart Rate | Significant increase | Decreases heart rate (due to β-blockade) | Anesthetized guinea-pigs |
| Effect on Blood Pressure | Significant increase in systolic arterial blood pressure | Generally lowers blood pressure | Anesthetized guinea-pigs |
| Effect on QT Interval | Significant decrease (from 135 ± 10 to 105 ± 4 ms (B15284909) at 5 mg/kg) | Prolongs QT interval | Anesthetized guinea-pigs |
| Arrhythmogenic Potential | Proarrhythmic activity observed | Can be proarrhythmic, particularly at higher doses | Anesthetized guinea-pigs and pigs |
Comparison with Other Alternatives
While sotalol is a direct structural analogue, other potassium channel blockers are relevant for comparison.
Table 3: Comparison with Other Potassium Channel Blockers
| Compound | Primary Mechanism of Action | Key Features |
| Amiodarone | Multi-channel blocker (K+, Na+, Ca2+ channels) with α and β-adrenergic blocking properties. | Broad-spectrum antiarrhythmic with complex pharmacology. |
| Dofetilide | Selective blocker of the rapid component of the delayed rectifier potassium current (IKr). | Potent IKr blocker with a risk of Torsades de Pointes. |
| Vernakalant | Blocks atrial-specific potassium channels (IKur and IKAch). | Atrial-selective, used for the cardioversion of atrial fibrillation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Electrophysiology (Based on Connors et al., 1992)
Objective: To determine the effect of this compound on the action potential and ion currents of isolated cardiac myocytes.
Cell Preparation:
-
Isolate single ventricular myocytes from guinea-pig or rabbit hearts using enzymatic digestion.
-
Maintain the isolated cells in a physiological saline solution.
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record action potentials and membrane currents.
-
Perfuse the cells with a control solution and then with solutions containing increasing concentrations of this compound.
-
Record action potentials in current-clamp mode and specific ion currents (e.g., IK) in voltage-clamp mode.
-
Measure action potential duration at 20% and 90% repolarization (APD20 and APD90).
-
For IK measurement, apply depolarizing voltage steps to elicit the current and measure the peak current amplitude in the presence and absence of the compound.
-
Calculate the IC50 value for IK blockade by fitting the concentration-response data to a logistic equation.
In Vivo Cardiovascular Assessment (Based on Hagerty et al., 1996)
Objective: To evaluate the cardiovascular effects of this compound in an anesthetized animal model.
Animal Preparation:
-
Anesthetize guinea pigs with a suitable anesthetic agent.
-
Insert cannulas into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Record a lead II electrocardiogram (ECG) to monitor heart rate and QT interval.
Experimental Procedure:
-
Allow the animal to stabilize after surgical preparation.
-
Administer increasing doses of this compound (10 µg/kg to 5 mg/kg) intravenously.
-
Continuously record heart rate, systolic and diastolic blood pressure, and the ECG.
-
Analyze the data to determine the dose-dependent effects of the compound on these cardiovascular parameters.
Arrhythmia Induction Model (in pigs):
-
Anesthetize pigs and induce myocardial ischemia by occluding a coronary artery.
-
Infuse this compound or a vehicle control.
-
Monitor the incidence and duration of arrhythmias.
ERK1/2 Phosphorylation Assay (Based on Palen et al., 2005)
Objective: To investigate the role of this compound in nitric oxide (NO)-induced ERK1/2 dephosphorylation in vascular smooth muscle cells (VSMCs).
Cell Culture and Treatment:
-
Culture rat aortic VSMCs in appropriate media.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with an NO donor (e.g., SNAP).
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway involving this compound and a typical experimental workflow for its in vivo evaluation.
Conclusion
This compound is a potent and selective blocker of the delayed rectifier potassium current in vitro, with an IC50 in the nanomolar range. This in vitro activity, however, translates to a complex in vivo cardiovascular profile. While the prolongation of the action potential observed in vitro might suggest antiarrhythmic potential, the in vivo studies in guinea pigs and pigs demonstrate proarrhythmic and prohypertensive effects. This discrepancy highlights the critical importance of comprehensive in vivo validation of in vitro findings in cardiovascular drug development. The involvement of AM-92016 in the NO-cGMP-ERK1/2 signaling pathway in vascular smooth muscle cells further underscores its complex pharmacology beyond cardiac ion channel blockade. Researchers utilizing this compound should carefully consider these divergent in vitro and in vivo effects in their experimental design and interpretation of results.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AM-92016 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as AM-92016 hydrochloride, is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a specific blocker of the rectifier potassium current (IK).[1][2] Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Immediate Actions for Spills and Accidental Release
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection. Avoid dust formation and breathing in vapors, mist, or gas.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[3]
-
Clean-up: For solid material, carefully sweep or shovel the substance, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[3] For liquid spills, absorb the material with an inert substance such as clay or sand and place it in a designated container.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Follow these procedural steps for proper disposal:
-
Waste Identification and Segregation:
-
Identify this compound waste clearly.
-
Segregate it from other chemical waste streams to prevent incompatible mixtures.
-
-
Container Management:
-
Use only appropriate, designated, and clearly labeled hazardous waste containers. Plastic is generally preferred.
-
Ensure waste containers are kept tightly closed except when adding waste.[4]
-
Store waste containers in a designated and secure Satellite Accumulation Area.
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After appropriate rinsing, the container can be disposed of according to institutional guidelines, which may include recycling.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound through standard trash or sewer systems.
-
Safety and Handling Summary
| Aspect | Guideline | Source |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage is at -20°C and short-term at 2-8°C. | [3] |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. | [3] |
| PPE | Use respirators, gloves, and eye protection as necessary. | [3] |
| In case of contact | Eyes: Flush with copious amounts of water. Skin: Flush with copious amounts of water and remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water; do not induce vomiting. In all cases, seek medical attention. | [3] |
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste, including substances like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
Essential Safety and Operational Guide for Handling AM-92016 Hydrochloride
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of AM-92016 hydrochloride (CAS RN: 133229-11-5).[1] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. This compound is a specific blocker of the time-dependent delayed rectifier potassium current and is intended for research use only.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological properties of this compound have not been fully investigated, it should be handled with care, assuming it is a potent biological agent. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards must be worn.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for tears or holes before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1] |
| Skin and Body | A laboratory coat, long-sleeved clothing, and closed-toe shoes are required. For procedures with a risk of splashing, a chemically resistant apron or coveralls should be worn.[1] |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved full-face particle respirator (type N99, US) or a type P2 (EN 143) respirator is recommended. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound, from preparation to post-handling cleanup.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key phases and steps for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling, ensure all necessary PPE as detailed in Table 1 is correctly worn.
-
Prepare the work area by ensuring it is clean, well-ventilated, and free of clutter. A chemical fume hood is strongly recommended for all procedures involving the solid form of this compound or when preparing solutions.
-
Locate and ensure accessibility to emergency equipment, including an eyewash station, safety shower, and fire extinguisher.
-
-
Weighing:
-
If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1]
-
Use appropriate anti-static tools to handle the powder.
-
-
Solution Preparation:
-
When dissolving this compound, slowly add the solvent to the solid to avoid splashing.
-
Consult the supplier's data sheet for solubility information. It is soluble in DMSO.
-
-
Storage:
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Accidental Release Measures: In case of a spill, wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[1] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: A logical flow for the proper disposal of this compound and associated waste.
Disposal Procedures:
-
Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste.[4] Do not dispose of it down the sink.[4]
-
Contaminated Materials: All labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: The original container should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
